| Enzyme Type/Name | Abbreviation | Catalyzed Reaction | Key Intermediate Produced |
|---|---|---|---|
| Glycosyltransferase | UGT85AF8 | Glycosylation of tyrosol to form salidroside [1] | Salidroside |
| BAHD Acyltransferase | SHCT | Regioselective acylation of salidroside with p-coumaroyl-CoA to form osmanthuside A [1] | Osmanthuside A |
| Glycosyltransferase | UGT79G7 (OART) | Adds rhamnose to osmanthuside A to form osmanthuside B [1] | Osmanthuside B |
| Cytochrome P450 Hydroxylase | OBH | Meta-hydroxylation of the p-coumaroyl and tyrosol moieties in osmanthuside B to form verbascoside [1] | This compound |
The complete pathway from primary metabolites to this compound is illustrated below.
The biosynthesis begins with the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine [2]. These serve as the primary precursors for the this compound downstream pathway, which splits into four branches [2]:
The identification of these genes, particularly the elusive SHCT and OBH, relied on advanced transcriptomic and biochemical methods. The general workflow is summarized below.
Key methodologies from the search results include:
Beyond discovery, the elucidated pathway enables efficient production, addressing the challenges of low yield from plant extraction.
The BAHD acyltransferase SHCT is a specialized enzyme that catalyzes a key step in the biosynthesis of verbascoside (also known as acteoside). Specifically, it transfers a p-coumaroyl group from p-coumaroyl-CoA to the glucose moiety of salidroside, forming the intermediate osmanthuside A [1] [2]. This regioselective acylation is a committed step in assembling the this compound molecule.
The table below summarizes the core biochemical properties of SHCT:
| Property | Description |
|---|---|
| Systematic Name | Hydroxycinnamoyl-CoA: salidroside hydroxycinnamoyltransferase (SHCT) [1]. |
| Enzyme Family | BAHD acyltransferases [1] [2]. |
| Gene Discovery | Identified via transcriptome mining of multiple this compound-producing Lamiales species (e.g., Ligustrum robustum) [1]. |
| Catalytic Reaction | p-Coumaroyl-CoA + Salidroside → Osmanthuside A + CoA [1]. |
| Substrate Specificity | Uses p-coumaroyl-CoA as the acyl donor; catalyzes the regioselective acylation of salidroside at the C4 position of its glucose unit [1]. |
| Key Motif | Contains the conserved BAHD family catalytic site, HXXXD [3]. |
BAHD acyltransferases are a large plant enzyme family named after its first characterized members (BEAT, AHCT, HCBT, and DAT). They typically use acyl-CoA thioesters as donors and acylated a wide range of acceptor molecules [4] [5].
The following methodologies are critical for functionally characterizing SHCT activity, both in vitro and in vivo.
This protocol is used to confirm SHCT's catalytic function using purified protein and substrates [1] [5].
Gene Cloning and Protein Expression:
Protein Purification:
Enzymatic Reaction:
p-Coumaroyl-CoA (e.g., 50 µM).Product Analysis:
Microbial synthesis demonstrates the function of SHCT within a complete pathway and is a foundation for sustainable production [1] [2].
Pathway Reconstitution:
Culture and Metabolite Analysis:
The following diagram illustrates the central role of SHCT in the complete this compound biosynthetic pathway, integrating the upstream and downstream branches.
The this compound biosynthetic pathway, highlighting the key acylation step catalyzed by SHCT.
SHCT belongs to the diverse BAHD acyltransferase family. The table below compares it with other related enzymes to provide phylogenetic context.
| Enzyme Name | Organism | Main Function | Key Donor/Acceptor Substrates | Clade (if known) |
|---|---|---|---|---|
| SHCT | Ligustrum robustum, etc. | This compound biosynthesis | Donor: p-Coumaroyl-CoA; Acceptor: Salidroside |
Information missing in sources |
| LoAAT1 | Lilium 'Siberia' | Floral scent production | Donor: Benzoyl-CoA; Acceptor: Ethanol/Methanol | Clade Va [4] |
| HQT | Globe artichoke | Chlorogenic acid biosynthesis | Donor: Caffeoyl-CoA; Acceptor: Quinic acid | Clade V [3] |
| AtSHT/AtSDT | Arabidopsis thaliana | Phenolamide (spermidine) biosynthesis | Donor: Hydroxycinnamoyl-CoA; Acceptor: Spermidine | Information missing in sources [5] |
The identification and characterization of SHCT have significant practical implications:
The CYP98 hydroxylase, specifically termed Osmanthuside B 3,3'-hydroxylase (OBH), is a cytochrome P450 enzyme that was identified as a missing link in the verbascoside biosynthetic pathway. Its primary function is to catalyze the meta-hydroxylations of the p-coumaroyl and tyrosol moieties of osmanthuside B, directly leading to the formation of this compound [1] [2]. This dual hydroxylation activity is crucial for creating the characteristic caffeoyl and hydroxytyrosol structures that define this compound [3] [4].
The discovery of OBH was achieved through transcriptome mining of multiple this compound-producing plant species from the Lamiales order, followed by heterologous expression and in vitro enzymatic assays [1]. Homologs of OBH have been found in many Lamiales species, suggesting this biosynthetic route is a general pathway in these plants [1] [2].
This compound biosynthesis pathway with OBH catalysis.
| Enzyme | EC Number | Gene Family | Reaction Catalyzed | Key Cofactors |
|---|---|---|---|---|
| CYP98 Hydroxylase (OBH) | 1.14.-.- | Cytochrome P450 (CYP98) | Meta-hydroxylation of osmanthuside B | NADPH [1] |
| SHCT Acyltransferase | 2.3.1.- | BAHD Acyltransferase | Regioselective acylation of salidroside | p-Coumaroyl-CoA [1] |
| LrUGT85AF8 | 2.4.1.- | Glycosyltransferase | First glycosylation of tyrosol | UDP-Glucose [1] |
| LrUGT79G7 (OART) | 2.4.1.- | Glycosyltransferase | Rhamnosylation of osmanthuside A | UDP-Rhamnose [1] |
| Biological Activity | Experimental Model | Key Findings / Mechanism | Reference |
|---|---|---|---|
| Nephroprotective | Hypoxia-induced HK-2 cells | ↓ mRNA levels of EGLN1, HMOX1, BCL-2; ↑ cell viability via HIF-1 pathway [6] | |
| Antioxidant | In vitro radical scavenging | Comparable free radical scavenging effect to α-tocopherol [5] | |
| Antimicrobial | Multi-drug resistant bacterial strains | Effective against a range of bacterial pathogens [3] | |
| Anti-inflammatory | In vitro & in vivo models | Inhibits pro-inflammatory cytokine production [3] | |
| Cytotoxic | Various cancer cell lines | Induces apoptosis and inhibits cell proliferation [3] | |
| Neuroprotective | Models of Alzheimer's & Parkinson's | Potential therapeutic effects for neurological diseases [3] |
Comprehensive workflow for identifying and characterizing OBH.
The complete elucidation of the this compound pathway enables several advanced research applications:
The biosynthesis of verbascoside from Osmanthuside A involves a defined two-step enzymatic process. The diagram below illustrates this pathway and the specific transformations at each stage.
The table below details the function of each enzyme shown in the pathway.
| Enzyme Class | Enzyme Abbreviation | Catalytic Function | Key Feature / Challenge |
|---|---|---|---|
| Glycosyltransferase [1] | UGT | Transfers a glucose from UDP-glucose to tyrosol, forming salidroside. | Regiospecific; uses nucleotide sugar donors. |
| Acyltransferase [2] [3] | SHCT (Hydroxycinnamoyl-CoA: salidroside hydroxycinnamoyltransferase) | Transfers a p-coumaroyl group from CoA to the 4-OH of salidroside's glucose, forming Osmanthuside A. | Member of the BAHD acyltransferase family. |
| Glycosyltransferase [1] [3] | RhaT (1,3-Rhamnosyltransferase) | Transfers a rhamnose from UDP-L-rhamnose to the 3-OH of the glucose in Osmanthuside A, forming Osmanthuside B. | Uses a rare nucleotide sugar (TDP- or UDP-rhamnose). |
| Cytochrome P450 Monooxygenase [2] [3] | CYP98A / OBH (e.g., Osmanthuside B 3,3'-hydroxylase) | Hydroxylates the p-coumaroyl moiety on Osmanthuside B to form the caffeoyl group, producing This compound. | Membrane-bound; requires cytochrome P450 reductase and cofactors. |
A significant breakthrough is the use of Synthetic Biology to produce complex phenylethanoid glycosides like this compound from simple sugar sources in engineered yeast, representing a sustainable alternative to plant extraction [3].
The structure of verbascoside is characterized by four key components, as detailed in the table below.
| Property | Description |
|---|---|
| Systematic Name | β-(3,4-Dihydroxyphenylethyl)-O-α-L-rhamnopyranosyl-(1→3)-β-D-(4-O-caffeoyl)-glucopyranoside [1] [2] |
| CAS Number | 61276-17-3 [3] |
| Molecular Formula | C₂₉H₃₆O₁₅ [4] [3] |
| Molecular Weight | 624.59 g/mol [3] [5] |
| Core Structural Moieties | • Caffeic acid (3,4-dihydroxycinnamic acid) attached via an ester bond. • Hydroxytyrosol (3,4-dihydroxyphenylethanol) attached via an ether bond. • A disaccharide composed of glucose and rhamnose [1] [4] [2]. |
The biosynthesis of this compound begins with the aromatic amino acids phenylalanine and tyrosine from the shikimate pathway [1]. The downstream pathway involves several key enzymatic steps, which have been fully characterized, revealing a general route in many Lamiales plant species [6].
The following diagram illustrates the core biosynthetic pathway from the initial glycosylation to the final product, this compound.
Diagram of the this compound biosynthetic pathway. UGT: UDP-glycosyltransferase; SHCT: salidroside hydroxycinnamoyltransferase; OBH: osmanthuside B hydroxylase [6] [7].
This compound exhibits a broad spectrum of biological activities supported by numerous in vitro and in vivo studies. The table below summarizes its key pharmacological effects and known mechanisms of action.
| Pharmacological Activity | Reported Mechanisms of Action | Experimental Evidence |
|---|---|---|
| Neuroprotective | Inhibits Aβ42 aggregation; activates Nrf2 pathway; decreases caspase-3 expression [3] [5]. | Studies on Alzheimer's and Parkinson's disease models [5]. |
| Anti-inflammatory & Immunomodulatory | Inhibits production of pro-inflammatory cytokines (e.g., IL-6, IL-8, IL-1); modulates SASP [1] [9]. | In vitro and in vivo studies; relevant for arthritis and inflammatory bowel disease [1] [2]. |
| Anticancer / Cytotoxic | Induces apoptosis; inhibits cell proliferation & EMT; targets senescence signaling (p38 MAPK, p16, p21) [2] [9]. | Studies on castration-resistant prostate cancer (CRPC) and other cell lines [9]. |
| Antimicrobial | Effective against bacteria (e.g., Staphylococcus aureus), fungi, viruses, and protozoa [1] [4] [2]. | In vitro assays [4]. |
| Antioxidant | Scavenges free radicals; enhances cellular antioxidant defenses (e.g., SOD activity) [3] [9]. | In vitro assays and in vivo models [9]. |
| Hepatoprotective | Protects against liver damage; mechanism involves anti-inflammatory and antioxidant effects [5]. | In vivo studies on liver injury models [5]. |
For researchers looking to investigate the anticancer properties of this compound, the following protocol adapted from a 2025 study on castration-resistant prostate cancer (CRPC) provides a detailed methodological approach [9].
1. Cell Culture:
2. This compound Treatment:
3. Assay for Cell Proliferation/Viability (MTT Assay):
4. Analysis of Mechanisms:
While the therapeutic potential of this compound is vast, current research also highlights areas for further development. A significant challenge is its poor oral bioavailability, which limits clinical application [5]. Future research is focused on:
Verbascoside is a water-soluble phenylethanoid glycoside, a type of plant secondary metabolite. Its structure consists of caffeic acid and hydroxytyrosol linked to a disaccharide of glucose and rhamnose [1] [2] [3].
It is widely distributed, found in over 220 plant species across more than 23 families [1] [4]. The table below lists some key plant sources.
| Plant Source | Common Name | Plant Family |
|---|---|---|
| Verbascum thapsus [1] [3] | Common Mullein | Scrophulariaceae |
| Verbena officinalis [1] [3] | Common Vervain | Verbenaceae |
| Plantago lanceolata [1] [3] [5] | Ribwort Plantain | Plantaginaceae |
| Olea europaea [1] [3] | Olive | Oleaceae |
| Cistanche deserticola [4] [6] | Desert Broomrape | Orobanchaceae |
| Rehmannia glutinosa [2] [4] [6] | Chinese Foxglove | Scrophulariaceae |
Preclinical studies have demonstrated that this compound exhibits a remarkably broad spectrum of biological activities. The table below summarizes its key pharmacological effects and understood molecular mechanisms.
| Pharmacological Activity | Key Findings & Potential Mechanisms |
|---|---|
| Neuroprotective [1] [4] | Shows promise for Alzheimer's and Parkinson's disease; mechanisms include reducing amyloid-β peptides, hyperphosphorylated tau protein, and inducing autophagy. |
| Cardioprotective [6] [7] | Protects against myocardial ischemia-reperfusion injury (MIRI) by targeting HSP90AA1 and activating the PI3K/Akt signaling pathway, suppressing apoptosis and oxidative stress. |
| Anticancer / Cytotoxic [1] [3] [5] | Inhibits cell proliferation and induces apoptosis in various cancer cell lines (e.g., breast adenocarcinoma MDA-MB-231, hepatocarcinoma HepG2). |
| Anti-inflammatory & Immunomodulatory [1] [2] [3] | Inhibits production of pro-inflammatory cytokines and mediators; potential benefit in arthritis, inflammatory bowel disease, and autoimmune disorders. |
| Antimicrobial [1] [2] [3] | Effective against a range of bacterial pathogens (including multidrug-resistant strains), viruses, fungi, and protozoa. |
| Antioxidant [2] [6] | Scavenges reactive oxygen species (ROS), reducing oxidative stress, a common mechanism in many of its protective effects. |
| Hepatoprotective [2] [4] | Protects against liver damage, e.g., by ameliorating inflammatory responses through the NF-κB pathway. |
To illustrate the experimental approaches used in this compound research, here is the workflow from a recent study investigating its cardioprotective effects [6] [7].
Experimental workflow for cardioprotective study [6] [7]
Despite its promising profile, this compound faces a significant challenge for clinical development: poor oral bioavailability, estimated at only about 0.12% in rats [2] [4]. This is attributed to its hydrophilic nature, poor absorption, and susceptibility to efflux transport [2].
Research is actively exploring solutions, primarily through advanced drug delivery systems:
Furthermore, complete biosynthetic pathways have been elucidated, opening doors for efficient production using synthetic biology and transgenic technology [8].
The following table summarizes the key historical milestones in the initial identification and naming of verbascoside.
| Year | Event | Research Context |
|---|---|---|
| 1963 | First isolation of this compound [1] [2] | Isolated from the plant Verbascum sinuatum L. (Scrophulariaceae) [1] [2]. |
| 1968 | Isolation of "acteoside" [1] [2] | Isolated from Syringa vulgaris L. (Oleaceae) by Birkofer et al.; later confirmed to be structurally identical to this compound [1] [2]. |
| 1983 | Isolation of "kusaginin" [1] [2] | Reported as a new glycoside from Clerodendron trichotomum (Lamiaceae), also found to be structurally identical to this compound [1] [2]. |
For decades, the complete biosynthetic pathway of this compound remained partially unknown. A pivotal 2023 study successfully identified the two final missing enzymes and achieved the first complete heterologous biosynthesis in Escherichia coli [3] [4].
The complete pathway begins with the aromatic amino acids phenylalanine and tyrosine, produced via the shikimate pathway found in plants and microorganisms [1]. The downstream pathway branches converge through a specific sequence to form this compound.
The 2023 study employed a combination of transcriptomics and in vitro enzymatic assays to identify and validate the function of the two key enzymes [3].
1. Gene Identification via Transcriptome Mining
2. In Vitro Enzymatic Characterization
3. Heterologous Production in E. coli
This compound is recognized for a broad spectrum of pharmacological activities. The table below summarizes its core biological properties, which underpin its research and application potential [1] [5] [2].
| Property | Reported Effects and Potential Research Applications |
|---|---|
| Antioxidant | Potent free radical scavenger; can upregulate antioxidant enzymes via the Nrf2 pathway [5]. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators; suppresses NF-κB and AP-1 signaling pathways [1] [5] [2]. |
| Antimicrobial | Shows activity against bacteria (e.g., Staphylococcus aureus), fungi, viruses, and protozoa [1] [2]. |
| Neuroprotective | Potential therapeutic applications investigated for Alzheimer's and Parkinson's diseases [1] [2]. |
| Cytotoxic | Demonstrates anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines [1] [2]. |
The elucidation of its complete biosynthesis pathway has laid the foundation for this compound production in engineered microorganisms, offering a sustainable and scalable alternative to plant extraction [3] [4]. This is particularly relevant for its application in pharmaceuticals, nutraceuticals, and animal nutrition [5].
Verbascoside, also known as acteoside, is a water-soluble phenylethanoid glycoside that represents one of the most widespread disaccharide caffeoyl esters found in the plant kingdom, particularly within the Lamiales order. This comprehensive technical review examines the chemistry, distribution, analytical methods, bioactivities, and biosynthesis of this biologically significant compound, with particular emphasis on its occurrence in Lamiales species and potential therapeutic applications. First isolated from Verbascum sinuatum L. in 1963 and subsequently characterized as acteoside from Syringa vulgaris L. in 1968, this compound has emerged as a compound of significant pharmacological interest due to its multifaceted biological activities and potential therapeutic applications [1] [2]. The compound's structural complexity and diverse biological effects make it a promising candidate for drug development, particularly as resistance to conventional treatments continues to increase across various disease states.
The chemical structure of this compound (C₂₉H₃₆O₁₅, molecular weight 624.59 g/mol) consists of four key components: caffeic acid, glucose, rhamnose, and hydroxytyrosol [2] [3]. These moieties are connected through specific linkages that contribute to the compound's bioactivity: caffeic acid is bound to glucose at the C4 position via an ester bond, while glucose forms part of a disaccharide with rhamnose, and hydroxytyrosol is connected to glucose at the C1 position through an ether bond [2]. This unique arrangement results in a compound with multiple phenolic hydroxyl groups that are primarily responsible for its potent antioxidant properties and free radical-scavenging capabilities [1]. The presence of two di-ortho-phenolic moieties in its structure enables this compound to effectively neutralize various reactive oxygen species, making it a valuable natural antioxidant with potential applications in combating oxidative stress-related pathologies.
Comprehensive quantification studies have revealed significant variation in this compound content across different Lamiales species, influenced by factors such as plant part used, extraction method, geographical origin, and environmental conditions. Recent research has identified several Lamiales species with exceptionally high this compound concentrations, making them particularly promising sources for further investigation and potential commercial exploitation. The table below summarizes the quantitative data obtained from recent analytical studies on selected Lamiales species with high this compound content:
Table 1: this compound Content in Lamiales Medicinal Plants
| Plant Species | Family | Plant Part | This compound Content | Extraction Method | Reference |
|---|---|---|---|---|---|
| Abeliophyllum distichum | Oleaceae | Callus culture | 97.05 mg/g dry weight | Methyl jasmonate elicitation | [4] |
| Barleria prionitis | Acanthaceae | Not specified | High content | Ethanolic extraction | [1] |
| Barleria lupulina | Acanthaceae | Not specified | High content | Ethanolic extraction | [1] |
| Rhinacanthus nasutus | Acanthaceae | Not specified | High content | Ethanolic extraction | [1] |
| Orthosiphon aristatus | Lamiaceae | Not specified | High content | Ethanolic extraction | [1] |
| Nicoteba betonica | Lamiaceae | Not specified | High content | Ethanolic extraction | [1] |
| Stizophyllum perforatum | Bignoniaceae | Leaves | Major constituent | Ethanol maceration | [5] |
The quantitative variation observed across different species highlights the importance of species selection when targeting high this compound yields for research or commercial applications. Particularly noteworthy is the remarkably high this compound content achieved in Abeliophyllum distichum callus cultures following elicitation with methyl jasmonate, demonstrating the potential of biotechnological approaches for enhancing this compound production [4]. This finding is significant for overcoming the limitations associated with field cultivation, such as seasonal variations, limited biomass production, and environmental factors that can influence secondary metabolite accumulation.
Advanced analytical techniques are essential for accurate this compound quantification, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being the most widely employed approach. Different research groups have developed and validated specific chromatographic conditions optimized for this compound separation and quantification in various plant matrices. The table below summarizes the key analytical parameters from recent studies:
Table 2: Analytical Conditions for this compound Quantification
| Parameter | HPLC-DAD Conditions [1] | UPLC-DAD Conditions [6] | HPLC-DAD Conditions [5] |
|---|---|---|---|
| Column | Nacalai Tesque Cosmosil C18 (4.6 × 150 mm) | Acclaim RSLC 120 C18 (2.1 × 100 mm, 2.2 μm) | ODS Luna Phenomenex (5 μm, 250 × 4.60 mm) |
| Mobile Phase | Isocratic 20% acetonitrile with 2.5% acetic acid | Gradient: 0.1% formic acid in water (A) and methanol (B) | Not fully specified (mangiferin as internal standard) |
| Flow Rate | 0.5 mL/min | 0.4 mL/min | Not specified |
| Detection | Diode array detector | DAD at 332 nm | DAD |
| Linear Range | 1.95–250 μg/mL | Not specified | 0.8-60 μg/mL |
| Sample Preparation | Sonication, filtration | Hydromethanol extraction, filtration | Methanol dissolution, centrifugation |
The method validation parameters for these analytical techniques have demonstrated excellent precision, accuracy, and sensitivity, making them suitable for both qualitative and quantitative analysis of this compound in complex plant matrices. The HPLC method developed for Stizophyllum perforatum analysis incorporated mangiferin as an internal standard, which improved quantification accuracy by accounting for potential variations during sample preparation and analysis [5]. For high-throughput analysis, the UPLC-DAD method offered reduced analysis time while maintaining resolution, making it particularly suitable for screening large numbers of samples in quality control or research settings [6].
Standardized extraction protocols are essential for obtaining reproducible this compound yields from plant material. The following detailed methodology has been successfully employed in recent studies on Lamiales species:
Plant Material Preparation: Fresh plant material should be dried at 60°C for 48 hours and pulverized to a fine powder to increase surface area and enhance extraction efficiency [1]. For Stizophyllum perforatum, leaves are dried at room temperature before powdering to preserve heat-sensitive compounds [5].
Extraction Process: The powdered plant material undergoes maceration with ethanol (30 times volume) in a sonication bath at 25°C, repeated three times to ensure exhaustive extraction [1]. Alternatively, for larger batches, maceration without sonication for 72 hours with solvent renewal can be employed [5]. The ethanolic extracts are collected, combined, and concentrated under reduced pressure using a rotary evaporator at 45°C to prevent thermal degradation [6]. Aqueous extracts are prepared similarly but freeze-dried instead of evaporated to preserve integrity [1].
Fractionation and Isolation: For compound isolation, the crude extract is dissolved in methanol/water (2:8, v/v) and sequentially partitioned with n-hexane and ethyl acetate [5]. The ethyl acetate fraction (enriched in phenylethanoid glycosides) is further purified using Sephadex LH-20 column chromatography with methanol as eluent. Final purification can be achieved through preparative HPLC or solid-phase extraction (SPE) with octadecyl-functionalized silica gel, using methanol/water gradients as eluents [5].
Comprehensive bioactivity assessment of this compound involves multiple in vitro assays to evaluate its therapeutic potential:
Antioxidant Activity assays:
Anti-inflammatory Activity assays:
Cytotoxicity and Anticancer assays:
This compound exhibits multifaceted biological activities through modulation of multiple cellular signaling pathways. The compound's therapeutic effects are primarily mediated through its interactions with key molecular targets involved in inflammation, cell proliferation, and oxidative stress response. The following diagram illustrates the major signaling pathways modulated by this compound and their interrelationships:
Figure 1: Molecular mechanisms and signaling pathways modulated by this compound
The anti-inflammatory activity of this compound is primarily mediated through inhibition of the NF-κB and MAPK signaling pathways, resulting in decreased expression of pro-inflammatory enzymes such as COX-2 and iNOS, and reduced production of inflammatory cytokines [2] [7]. In cancer models, this compound demonstrates chemosensitizing properties by targeting the PI3K/AKT pathway, modulating the Bax/Bcl-2 ratio, activating caspase cascades, and inducing G1 cell cycle arrest [6]. The compound's antioxidant effects involve both direct free radical scavenging through its phenolic hydroxyl groups and activation of the Nrf2 pathway, which enhances cellular defense mechanisms against oxidative stress [1] [7].
The diverse molecular mechanisms of this compound translate to several potential therapeutic applications with particular relevance to drug development:
Anti-inflammatory and Immunomodulatory Applications: this compound exhibits potent anti-inflammatory effects by inhibiting production of pro-inflammatory cytokines and mediators, offering potential therapeutic benefits in conditions such as arthritis and inflammatory bowel disease [2]. The compound's immunomodulatory properties are particularly relevant in the context of autoimmune disorders, where balanced immune response is crucial [2]. A randomized clinical study demonstrated that a 2-week oral administration of 100 mg this compound significantly decreased platelet aggregation in patients with cardiovascular risk factors, highlighting its potential in cardiovascular inflammation management [1].
Anticancer and Chemosensitization Applications: Preclinical studies have demonstrated that this compound exhibits synergistic interactions with conventional chemotherapeutic agents. In colorectal cancer models, this compound sensitized cancer cells to 5-fluorouracil (5-FU) by targeting the PI3K/AKT pathway, enhancing apoptosis through modulation of Bax and Bcl-2 expression, and inducing G1 cell cycle arrest [6]. Similar pro-apoptotic and anti-proliferative effects have been observed in gastric carcinoma and leukemia models, where this compound induced cancer cell differentiation and apoptosis through telomerase-dependent modulation [6].
Antimicrobial Applications: this compound demonstrates broad-spectrum antimicrobial activity against a range of bacterial pathogens, including multidrug-resistant strains, as well as viruses, protozoa, and fungi [2] [3]. Its efficacy against Staphylococcus aureus has been particularly noted, with studies suggesting multiple mechanisms of action including membrane disruption and inhibition of essential bacterial enzymes [3]. The compound's activity against Leishmania amazonensis has also been documented, with electron microscopy studies revealing significant ultrastructural changes in promastigotes, including membrane alterations, vacuole formation, and lipid accumulation [5].
Neuroprotective Applications: this compound has shown promising neuroprotective effects in experimental models of neurodegenerative diseases, including Alzheimer's and Parkinson's diseases [2] [7]. The compound protects against Aβ-induced neurotoxicity by suppressing DNA damage, limiting induction of death-signaling proteins, and reducing mitochondrial dysfunction in neuronal cells [7]. Additionally, this compound abrogates cytokine-mediated induction of iNOS in glioma cells, suggesting potential applications in neuroinflammation-related pathologies [7].
The biosynthesis of this compound represents an intricate biochemical pathway that integrates components from both the shikimate and phenylpropanoid pathways. Recent research has elucidated the complete biosynthetic route, identifying key enzymes and intermediate compounds. The following diagram illustrates the major pathways and enzymatic steps involved in this compound biosynthesis:
Figure 2: Complete biosynthetic pathway of this compound in plants
The this compound biosynthesis begins with the upstream shikimate pathway, which converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, the precursor of the aromatic amino acids phenylalanine and tyrosine [2]. This pathway is exclusive to plants and microorganisms, not present in animals or humans, making it an attractive target for selective inhibition in antimicrobial applications. The downstream pathway branches into four interconnected routes: (1) the phenylpropanoid pathway from phenylalanine to caffeic acid, (2) the salidroside pathway from tyrosine to salidroside, (3) the hydroxytyrosol pathway from tyrosine to hydroxytyrosol, and (4) cross-pathways that integrate these branches [2].
Key enzymatic steps have recently been characterized, including the identification of a BAHD acyltransferase (hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase, SHCT) that catalyzes the regioselective acylation of salidroside to form osmanthuside A, and a CYP98 hydroxylase (osmanthuside B 3,3'-hydroxylase, OBH) that catalyzes meta-hydroxylations of the p-coumaroyl and tyrosol moieties of osmanthuside B to complete this compound biosynthesis [8]. The discovery of these enzymes has enabled the heterologous production of this compound in engineered microorganisms, providing a sustainable alternative to plant extraction [8].
Advanced bioproduction techniques have been developed to enhance this compound yields and ensure sustainable supply:
Elicitor Strategies: Treatment with methyl jasmonate (MeJA) has proven highly effective in enhancing this compound production in plant cell cultures. In Abeliophyllum distichum callus cultures, treatment with 50 μM MeJA increased this compound content from approximately 50 mg/g to 97.05 mg/g dry weight [4]. In bioreactor cultures, this compound content reached 135.03 mg/g dry callus following 3 weeks of MeJA treatment, representing more than a two-fold increase compared to control cultures [4].
Hairy Root Cultures: Genetic transformation with Agrobacterium rhizogenes to generate hairy root cultures has been successfully employed for this compound production in species such as Paulownia tomentosa [3]. This approach capitalizes on the genetic stability and fast growth characteristics of transformed roots, often resulting in higher and more consistent secondary metabolite production compared to conventional cell cultures.
Metabolic Engineering: With the complete elucidation of the this compound biosynthetic pathway, heterologous production in engineered microorganisms has become feasible [8]. This approach involves the introduction of plant-derived biosynthetic genes into microbial hosts such as Escherichia coli, enabling sustainable production without dependence on plant cultivation. This strategy offers advantages of scalability, control, and consistency, potentially overcoming limitations associated with seasonal variations and environmental factors in plant-based production.
This compound represents a promising phytochemical with diverse therapeutic potential, particularly evidenced through its multifaceted biological activities and well-characterized mechanisms of action. Its significant presence in various Lamiales species, coupled with advances in bioproduction technologies, positions this natural product as a valuable candidate for further drug development. Current research has firmly established its anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, mediated through modulation of key cellular signaling pathways including NF-κB, MAPK, and PI3K/AKT.
1. Introduction Verbascoside (also known as acteoside) is a phenylethanoid glycoside with demonstrated pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and antileishmanial properties [1] [2]. Its quantification is crucial for the quality control and standardization of herbal medicinal products [3]. This application note details a validated HPLC-Diode Array Detection (DAD) method for the precise quantification of this compound in plant extracts.
2. Experimental Protocol
2.1. Instrumentation and Reagents
2.2. Detailed Methodology
Table 1: Example of HPLC Gradient Elution Program for this compound Analysis
| Time (min) | % Eluent A (0.1% FA in Water) | % Eluent B (0.1% FA in Methanol) | Purpose |
|---|---|---|---|
| 0.0 | 90 | 10 | Initialization & Equilibration |
| 0.6 | 90 | 10 | Isocratic hold for early eluters |
| 6.0 | 50 | 50 | Linear gradient to elute mid-polarity compounds |
| 11.0 | 50 | 50 | Isocratic hold for this compound elution (~8-12 min) |
| 13.0 | 10 | 90 | Linear gradient to wash strongly retained compounds |
| 15.0 | 10 | 90 | Isocratic wash |
| 17.0 | 90 | 10 | Rapid return to initial conditions |
| 20.0 | 90 | 10 | Re-equilibration for next run |
This gradient is adapted from a UPLC-DAD method for this compound quantification in Plantago species [2].
The following table summarizes quantitative findings of this compound in different plant species from recent research, demonstrating the method's applicability.
Table 2: Quantification of this compound in Different Plant Species and Extracts
| Plant Species | Plant Part | Extract Type | This compound Content | Key Findings / Activity | Citation |
|---|---|---|---|---|---|
| Stizophyllum perforatum | Leaves | Crude Ethanol Extract | Major Constituent | Exhibited antileishmanial activity (IC₅₀: 6.23 µM promastigotes; 3.71 µM amastigotes). LD₅₀ > 2000 mg/kg. | [1] [6] |
| Lamium album L. | Flowers | Aqueous Extract | Quantified (specific value not listed) | Proposed as a reference compound for standardization of Lamii albi flos. | [3] [7] |
| Verbena officinalis | Aerial Parts | Methanol Extract | Major constituent alongside verbenalin | European Pharmacopoeia defines verbenalin as quality-determining compound; this compound also contributes to activity. | [8] |
| Plantago psyllium L. | Seeds | 80% Hydromethanol | Successfully identified and quantified | This compound showed synergistic effect with 5-FU in colorectal cancer cells, potentially via PI3K/AKT pathway. | [2] |
The HPLC-DAD quantification of this compound is integral to various research workflows, from phytochemical analysis to mechanistic biological studies.
Diagram 1: A comprehensive workflow for the analysis and application of this compound, from plant extraction to mechanistic biological studies.
Verbascoside, also known as acteoside, is a phenylethanoid glycoside with demonstrated pharmacological activities including antioxidant, anti-inflammatory, neuroprotective, and antiproliferative effects against various cancer types [1]. It is found in numerous plant species such as Plantago psyllium L., Plantago afra L., Lancea tibetica, and Cistanche tubulosa [1] [2]. The ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) platform provides superior sensitivity, resolution, and speed for this compound analysis in complex matrices. This protocol details standardized methodologies for this compound identification, quantification, and application in pharmacological studies.
Table 1: Optimization of Sample Extraction Conditions
| Parameter | Options Evaluated | Optimal Condition |
|---|---|---|
| Extraction Method | Reflux, Ultrasonic | Ultrasonic |
| Solvent Composition | 25-100% Methanol, 25-100% Ethanol | 50% Methanol |
| Extraction Time | 15, 30, 45, 60 minutes | 45 minutes |
| Solid-Liquid Ratio | 2, 4, 8, 16 mg/mL | 8 mg/mL |
Table 2: UPLC Gradient Elution Program for this compound Separation
| Time (min) | Mobile Phase A | Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0-0.6 | 90% | 10% | 0.4 |
| 0.6-6.0 | 90%→50% | 10%→50% | 0.4 |
| 6.0-11.0 | 50% | 50% | 0.4 |
| 11.0-13.0 | 50%→10% | 50%→90% | 0.4 |
| 13.0-15.0 | 10% | 90% | 0.4 |
| 15.0-17.0 | 10%→90% | 90%→10% | 0.4 |
| 17.0-20.0 | 90% | 10% | 0.4 |
Mobile Phase Preparation [1]:
Table 3: Optimized MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI-Negative |
| Precursor Ion (m/z) | 623.1 [4] |
| Capillary Voltage (kV) | 3.0 [1] |
| Source Temperature (°C) | 150 [1] |
| Desolvation Temperature (°C) | 400 [1] |
| Cone Voltage (V) | 70 [4] |
| Desolvation Gas Flow (L/h) | 900 [1] |
| Cone Gas Flow (L/h) | 50 [1] |
This compound demonstrates synergistic cytotoxic interaction with 5-fluorouracil (5-FU) in colorectal cancer models [1]. The experimental workflow for investigating this mechanism is presented below:
Key findings from this compound studies in colorectal cancer [1]:
This compound demonstrates neuroprotective effects in Alzheimer's disease models through phosphorylation modulation [5]. The experimental design for studying these effects is as follows:
Key results from Alzheimer's disease models [5]:
UPLC-MS/MS enables sensitive determination of this compound pharmacokinetics in biological samples [3]:
Table 4: Pharmacokinetic Parameters of Multiple Components from Pogostemon cablin Extract Including this compound
| Analyte | Matrix | Linear Range | Precision (RSD%) | Application |
|---|---|---|---|---|
| This compound | Rat Plasma | Validated range | Intra-day ≤11.3% Inter-day ≤11.3% | PK studies after oral administration |
| Vanillic acid | Rat Plasma | Validated range | Intra-day ≤11.3% Inter-day ≤11.3% | Multi-component PK profiling |
| 14 other compounds | Rat Plasma | Validated range | Intra-day ≤11.3% Inter-day ≤11.3% | Comprehensive PK assessment |
UPLC-MS/MS provides a robust, sensitive, and specific platform for this compound analysis in complex matrices including plant extracts and biological samples. The methodologies outlined herein enable reliable identification, quantification, and pharmacological evaluation of this compound across multiple research applications. The synergistic effects observed with conventional chemotherapeutic agents and neuroprotective properties highlight this compound's potential as a promising natural product-derived therapeutic agent worthy of further investigation.
Verbascoside (also known as acteoside) is a phenylethanoid glycoside (PhG) with diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties [1]. This compound naturally occurs in numerous plant species but typically in low concentrations, making extraction economically challenging and environmentally unsustainable [2]. The complete biosynthetic pathway of this compound has recently been elucidated, enabling its heterologous production in engineered microbial hosts [2] [3].
The successful reconstitution of the this compound pathway in Escherichia coli represents a significant advancement in sustainable production methods for this valuable compound [2] [4]. This application note provides detailed protocols and strategic approaches for achieving high-yield production of this compound in E. coli, offering researchers a reliable framework for implementing this platform.
The this compound biosynthetic pathway can be divided into four interconnected branches that converge to form the final molecule. The complete pathway involves multiple enzymatic steps originating from the aromatic amino acids phenylalanine and tyrosine [1]. Key discoveries include the identification of two previously missing enzymes: a BAHD acyltransferase (SHCT) that catalyzes the regioselective acylation of salidroside to form osmanthuside A, and a CYP98 hydroxylase (OBH) that catalyzes meta-hydroxylations of osmanthuside B to complete this compound biosynthesis [2] [3].
Table 1: Key Enzymes in this compound Biosynthetic Pathway
| Enzyme Class | Gene Name | Function in Pathway | Source Organism |
|---|---|---|---|
| Glycosyltransferase | UGT85A1 | Catalyzes glycosylation of hydroxytyrosol | Plant-derived |
| Glycosyltransferase | UGT85AF8 | First glycosylation of tyrosol to form salidroside | Ligustrum robustum |
| BAHD Acyltransferase | SHCT | Acylation of salidroside to form osmanthuside A | Multiple Lamiales species |
| Cytochrome P450 | OBH | Meta-hydroxylation of osmanthuside B to form this compound | Multiple Lamiales species |
| Rhamnosyltransferase | UGT79G7 | Converts osmanthuside A to osmanthuside B | Ligustrum robustum |
The following diagram illustrates the logical workflow for reconstructing the this compound biosynthetic pathway in E. coli:
E. coli BL21(DE3) is recommended as the host strain due to its well-characterized genetics and high protein expression capabilities [5]. The strain should be made chemically competent using standard calcium chloride methods or commercial competence kits.
Protocol: Preparation of Chemically Competent E. coli BL21(DE3)
The this compound pathway requires multiple expression vectors or a single multi-gene construct. The following strategy has proven effective:
Protocol: Vector Assembly for Pathway Expression
Enhanced this compound production requires optimization of UDP-glucose (UDPG) supply, a crucial glycosylation cofactor [6].
Protocol: Enhancing UDPG Supply
Table 2: Standard Fermentation Conditions for this compound Production
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Basal Medium | M9 Minimal Medium | Supplemented with appropriate carbon sources |
| Carbon Source | Glycerol (20 g/L) | With optimized feeding strategy |
| Nitrogen Source | Ammonium Sulfate (2 g/L) | Or complex nitrogen sources |
| Inducer | IPTG (0.1-0.5 mM) | Added at mid-log phase |
| Temperature | 30°C | Post-induction |
| pH | 7.0 | Maintained with buffer or controlled fermentation |
| Oxygenation | 200 rpm shaking | Or dissolved oxygen >30% in bioreactors |
High-density fermentation significantly improves this compound titers. The following protocol achieved 5837.2 mg/L in a 5 L fermenter [6].
Protocol: Fed-Batch Fermentation in Bioreactor
Feeding precursors can significantly enhance this compound production. Studies have shown that phenylalanine feeding at 1.5 g/L effectively increases production [7].
Protocol: Precursor Feeding Optimization
Protocol: this compound Extraction from Culture Broth
This compound quantification can be performed using the following HPLC method:
Protocol: HPLC Analysis Conditions
Protocol: Monitoring Bacterial Growth and Metabolite Production
Table 3: Common Issues and Solutions in this compound Production
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low this compound titer | Inefficient glycosylation | Enhance UDPG supply; engineer glycosyltransferases |
| Poor cell growth after induction | Metabolic burden | Optimize induction timing; use weaker promoters |
| Incomplete conversion of intermediates | Insufficient enzyme activity | Screen enzyme variants; optimize expression levels |
| Unwanted byproducts | Competing pathways | Knock out competing enzymes; optimize medium |
| Strain instability | Plasmid loss | Use stable plasmids; increase antibiotic selection |
The microbial production of this compound in engineered E. coli represents a sustainable alternative to plant extraction. The protocols outlined in this application note provide a comprehensive framework for establishing this compound production in research laboratories. Future efforts should focus on further enzyme engineering, dynamic pathway regulation, and scale-up optimization to improve titers and economic viability. The successful implementation of these strategies will facilitate the commercial production of this compound and related phenylethanoid glycosides for pharmaceutical and food applications.
This compound (also known as acteoside) is a phenylethanoid glycoside (PhG) with demonstrated therapeutic potential across multiple disease models, including neuroprotective, anticancer, anti-inflammatory, and antioxidant applications. Recent studies have shown that this compound suppresses epithelial-mesenchymal transition and mitochondrial biogenesis in castration-resistant prostate cancer by targeting anti-senescence signaling pathways, highlighting its potential as an adjunct cancer therapeutic [1]. Additionally, this compound has shown promise in sensitizing colorectal cancer cells to 5-fluorouracil (5-FU) chemotherapy by targeting the PI3K/AKT pathway, potentially overcoming a key mechanism of chemoresistance [2]. The broad therapeutic applications and complex chemical structure of this compound have motivated the development of efficient heterologous biosynthesis platforms as alternatives to traditional plant extraction or chemical synthesis methods, which face challenges in scalability and sustainability [3] [4].
The structural complexity of this compound—comprising hydroxytyrosol, caffeic acid, glucose, and rhamnose moieties—presents significant challenges for chemical synthesis or extraction from natural plant sources [5]. Plant extraction yields are typically low (0.2-3% depending on species and cultivation conditions), while chemical synthesis involves complex protection/deprotection steps that hinder industrial-scale production [6]. Heterologous biosynthesis in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae has emerged as a promising alternative for sustainable production of this compound and related phenylethanoid glycosides [7] [4]. This protocol details the complete biosynthetic pathway elucidation and experimental methods for high-level production of this compound in engineered microbial systems, incorporating the most recent advances in pathway engineering, enzyme optimization, and fermentation strategies.
The biosynthesis of this compound proceeds through a sequential assembly process that integrates precursors from the shikimate and phenylpropanoid pathways. The complete pathway can be divided into three main modules: (1) production of the aglycone hydroxytyrosol, (2) synthesis of the caffeoyl-CoA moiety, and (3) stepwise glycosylation and assembly of the final this compound structure [3] [4].
Table 1: this compound Biosynthetic Enzymes and Their Functions
| Enzyme Class | Gene Examples | Function in Pathway | Origin Organisms |
|---|---|---|---|
| Glucosyltransferases | UGT85A191, UGT85AF12, UGT85A1 | Glucosylation of hydroxytyrosol to form hydroxysalidroside | Cistanche tubulosa, Arabidopsis thaliana, Rhodiola rosea |
| Acyltransferases | SHCT (Hydroxycinnamoyltransferase) | Transfer of caffeoyl group to hydroxysalidroside to form calceolarioside A | Sesamum indicum, Rehmannia glutinosa |
| Cytochrome P450s | CYP98A20, OBH (Osmanthuside B Hydroxylase) | Hydroxylation of coumaroyl and tyrosol moieties | Sesamum indicum, Cistanche tubulosa |
| Rhamnosyltransferases | UGT78A15, UGT71A16 | Addition of rhamnose to form osmanthuside B and this compound | Ligustrum robustum, Rehmannia glutinosa |
| Alcohol Dehydrogenases | ADH6 | Reduction of 4-HPAA to tyrosol | Saccharomyces cerevisiae |
The upstream pathway for hydroxytyrosol biosynthesis from tyrosine proceeds through several potential routes. In the AAS-ADH pathway, a single aromatic aldehyde synthase (AAS) converts tyrosine directly to 4-hydroxyphenylacetaldehyde (4-HPAA), which is then reduced to tyrosol by alcohol dehydrogenase (ADH) [3]. Alternatively, the TyDC-TYO-ADH pathway involves separate decarboxylation (by tyrosine decarboxylase/TyDC) and oxidative deamination (by tyramine oxidase/TYO) steps to produce 4-HPAA [3]. The Ehrlich pathway utilizes tyrosine aminotransferase (TAT) and phenylpyruvate decarboxylase (PPDC) to convert tyrosine to 4-HPAA [3]. Hydroxytyrosol is subsequently formed through hydroxylation of tyrosol, a step catalyzed by cytochrome P450 enzymes [4].
The downstream assembly process involves sequential glycosylation, acylation, and additional hydroxylation steps. The pathway proceeds through several key intermediates: hydroxysalidroside → calceolarioside A → acteoside (this compound) [3]. First, hydroxytyrosol undergoes glucosylation by UGT85A family enzymes to form hydroxysalidroside. This is followed by transfer of a caffeoyl group from caffeoyl-CoA to the 4-OH of the glucose moiety by hydroxycinnamoyltransferases (such as SHCT) to form calceolarioside A. Subsequent rhamnosylation at the 3-OH position of glucose by rhamnosyltransferases produces acteoside (this compound) [4]. In some species, an alternative assembly order has been observed where hydroxylation occurs after rhamnosylation [3].
Table 2: this compound Production Metrics Across Different Systems
| Production System | Host Organism | Titer Achieved | Key Advantages | Limitations |
|---|---|---|---|---|
| De Novo Synthesis | E. coli | 5,837.2 mg/L hydroxysalidroside (precursor) | High titer achieved; scalable fermentation | Limited P450 functionality; requires enzyme engineering |
| De Novo Synthesis | S. cerevisiae | 245.8 mg/L this compound | Native ER membrane supports plant P450s; robust fermentation | Lower titer compared to bacterial systems |
| Plant Hairy Roots | A. annua | Not quantified | Naturally contains some pathway enzymes; produces complex PhGs | Scalability challenges; slower growth |
| Plant Extraction | Various species | 0.2-3% yield (plant dry weight) | Natural source; established protocols | Low concentration; seasonal variability |
Glycosyltransferase optimization has been crucial for enhancing this compound production. In E. coli, a semi-rational design approach using Focused, Rational Iterative Site-Specific Mutagenesis (FRISM) was applied to UGT85A1 to enhance its catalytic efficiency [7]. By targeting residue F217 near the acceptor-binding pocket to reduce steric hindrance with hydroxytyrosol, the mutant UGT85A1-F217V showed significantly improved catalytic activity compared to the wild-type enzyme [7]. This enzyme engineering strategy, combined with host engineering to improve UDP-glucose supply, enabled high-level production of hydroxysalidroside (5,837.2 mg/L) in E. coli [7].
For P450 enzyme expression, yeast systems generally outperform bacterial hosts. The CYP98A20 from Sesamum indicum was identified as an efficient osmanthuside B hydroxylase (OBH) for this compound biosynthesis [4]. When expressed in S. cerevisiae, this membrane-associated P450 effectively catalyzed the ortho-hydroxylation of both the tyrosol and coumaroyl moieties of osmanthuside B to form this compound [4]. In E. coli, expression of plant P450s required fusion with a hydrophilic 2C3-tag to the membrane-truncated enzyme to enhance solubility and activity [4].
Protocol 1: Plasmid Construction for this compound Biosynthesis in E. coli
Protocol 2: Strain Engineering for this compound Production in S. cerevisiae
Protocol 3: Fed-Batch Fermentation in E. coli
Protocol 4: Fed-Batch Fermentation in S. cerevisiae
Protocol 5: this compound Quantification and Analysis
Sample Preparation: Centrifuge fermentation broth at 12,000 × g for 10 min. Filter supernatant through 0.22 μm membrane before analysis [7] [6].
UPLC-DAD Analysis:
UPLC-ESI-MS/MS Analysis:
Diagram 1: Complete biosynthetic pathway for this compound production in engineered microbial hosts. The pathway is divided into upstream (red) and downstream (green) modules, highlighting key intermediates and enzymatic transformations. Dashed arrows represent co-substrate participation in reactions.
Diagram 2: Metabolic engineering workflow for this compound production, showing key decision points and iterative optimization loops for strain development.
Low Hydroxytyrosol Production: Enhance tyrosine flux by expressing feedback-resistant ARO4 (K229L) and ARO7 (G141S) mutants. Modulate PEP/pyruvate node by tuning PYK1 and ZWF1 expression to balance carbon distribution [4].
Poor P450 Activity in E. coli: Fuse P450 enzymes with hydrophilic 2C3-tag to improve solubility. Co-express chaperones GroEL/GroES to facilitate proper folding. Consider switching to yeast host for better P450 functionality [4].
Insufficient UDP-Glucose Supply: Overexpress phosphoglucomutase (pgm) and UDP-glucose pyrophosphorylase (galU). Knock out ushA and otsA to reduce UDP-glucose consumption. Supplement with ornithine to enhance UDP-glucose availability [7].
Low this compound Yields in Fermentation: Optimize feeding strategy with mixed carbon sources (glycerol + glucose). Control dissolved oxygen at 30% saturation to support P450 reactions. Extend production phase with controlled nutrient feeding [4].
Byproduct Accumulation: Fine-tune gene expression using promoters of varying strengths. Implement dynamic control strategies to separate growth and production phases. Consider in situ product removal to alleviate feedback inhibition [7] [4].
The development of robust microbial platforms for this compound production represents a significant advancement in sustainable biomanufacturing of complex plant natural products. The protocols outlined here demonstrate that engineered microbial systems can achieve therapeutically relevant yields of this compound, with current titers reaching 245.8 mg/L in yeast and significantly higher amounts of key precursors in bacterial systems [4]. The integration of enzyme engineering, pathway optimization, and fermentation development provides a framework for further improvement of this compound production and the biosynthesis of structurally related phenylethanoid glycosides.
Future directions in this compound heterologous biosynthesis should focus on several key areas: (1) expansion of enzyme toolbox through discovery of novel glycosyltransferases and acyltransferases with improved activity and specificity; (2) systems-level metabolic engineering using omics data and computational modeling to identify additional bottlenecks; (3) dynamic pathway regulation to balance precursor flux and reduce metabolic burden; and (4) in vitro enzymatic synthesis approaches for production of novel this compound analogs with enhanced pharmaceutical properties [3] [4]. As these engineering strategies advance, microbial production of this compound and related compounds will become increasingly viable for commercial applications, providing a sustainable supply of these valuable therapeutic compounds.
Verbascoside (also known as acteoside), a water-soluble phenylethanoid glycoside found in numerous medicinal plants, exhibits diverse pharmacological activities including antioxidant, anti-inflammatory, antimicrobial, neuroprotective, and potential anticancer effects. Despite its promising therapeutic potential, this compound faces significant pharmaceutical challenges that limit its clinical application. The compound demonstrates exceptionally low oral bioavailability (approximately 1%), primarily due to its high hydrophilicity which limits membrane permeability, extensive metabolism in the gastrointestinal tract and liver, and chemical instability at physiological pH [1] [2]. Additionally, this compound has limited blood-brain barrier penetration, restricting its application for neurological disorders [1]. To overcome these limitations, various nanoparticle delivery systems have been investigated to enhance this compound's stability, bioavailability, and therapeutic efficacy.
Table 1: Comparison of this compound Nano-Delivery Systems
| Delivery System | Composition | Particle Size (nm) | Encapsulation Efficiency | Key Advantages |
|---|---|---|---|---|
| Liposomes [3] | L-α-phosphatidylcholine, Cholesterol (optional) | 90-150 | >70% | Enhanced cellular uptake, improved antioxidant activity, biocompatible |
| SNEDDS [4] | Isopropyl-myristate, Transcutol, Labrasol/Kolliphor RH40 | 50-200 | >90% | Protection from hydrolysis, enhanced oral bioavailability |
| Reverse Microemulsion [2] | Isopropyl myristate, Phosphatidylcholine, Surfactants | 20-50 | >85% | Improved stability at physiological pH, enhanced cellular uptake |
| Lipid Nanocapsules [1] | Lipid surfactants, Menthol | 50-100 | >80% | Blood-brain barrier penetration, neuroprotective enhancement |
The rationale for nano-encapsulation of this compound stems from the need to protect the compound from degradation, enhance its cellular uptake, and potentially target it to specific tissues. These delivery systems address this compound's limitations through various mechanisms: lipid-based systems improve permeability across biological membranes, nanoencapsulation protects against enzymatic and chemical degradation, and nanocarrier functionalization can enable tissue-specific targeting. The following sections provide detailed protocols for formulating, characterizing, and biologically evaluating this compound-loaded nanoparticle systems.
Liposomes prepared via microfluidic hydrodynamic focusing offer superior monodispersity and reproducibility compared to conventional methods [3].
Organic Phase Preparation: Dissolve PC in ethanol at concentration of 10-20 mM. For this compound loading, add this compound at 2:1 molar ratio (this compound:PC). For cholesterol-containing formulations, use 1:2 w/w ratio (PC:Cholesterol).
Aqueous Phase Preparation: Use deionized water as the continuous phase.
Microfluidic Setup:
Collection and Purification:
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions upon mild agitation in aqueous media [4].
SNEDDS Preconcentrate:
Nanoemulsion Formation:
Table 2: SNEDDS Composition Examples (from PMID: 31547112)
| Composition | Isopropyl-Myristate | Transcutol HP | Kolliphor RH40 | Labrasol |
|---|---|---|---|---|
| 1 | 33% | 33% | 33% | - |
| 2 | 25% | 50% | 25% | - |
| 5 | 33% | 33% | - | 33% |
| 6 | 25% | 50% | - | 25% |
Reverse microemulsions (water-in-oil) significantly improve this compound's stability at physiological pH and cellular uptake [2].
Oil Phase Preparation: Mix isopropyl myristate and phosphatidylcholine (3:1 w/w ratio)
Aqueous Phase Preparation: Dissolve this compound in aqueous buffer
Emulsion Formation:
Comprehensive characterization ensures reproducibility, stability, and quality control of this compound nanoformulations.
Transmission Electron Microscopy (TEM):
Small-Angle X-ray Scattering (SAXS):
Accelerated stability testing predicts formulation shelf-life and identifies potential failure modes.
Cell Lines:
Culture Conditions:
Fluorescence Labeling:
Uptake Quantification:
ROS Scavenging in LX-2 Cells [2]:
DPPH Antioxidant Assay:
The development of this compound nanoparticle delivery systems represents a promising strategy to overcome the significant pharmacokinetic limitations of this potent natural compound. Current research demonstrates that liposomal formulations, SNEDDS, and microemulsions can significantly enhance this compound's stability, cellular uptake, and therapeutic efficacy across various disease models. The protocols outlined in this document provide researchers with standardized methods for formulating, characterizing, and evaluating this compound nanodelivery systems.
Future development should focus on targeted delivery approaches through surface functionalization of nanocarriers with ligands for specific tissues, particularly for neurological applications where blood-brain barrier penetration remains challenging. Scalability and manufacturing considerations must be addressed early in development, with particular attention to transfer from microfluidic to industrial-scale production. Additionally, comprehensive safety profiling including chronic toxicity studies and immunogenicity assessment will be essential for clinical translation.
The integration of this compound nanoformulations into combination therapies with conventional drugs also warrants investigation, particularly given this compound's demonstrated ability to sensitize cancer cells to chemotherapeutic agents [6]. As research progresses, these advanced delivery systems may unlock the full therapeutic potential of this compound for clinical application in inflammation, fibrosis, neurodegenerative diseases, and cancer.
Leishmaniasis remains a significant global health challenge, with approximately 1 million new cases reported annually in tropical and subtropical regions. The emergence of drug-resistant strains of Leishmania parasites, particularly against first-line pentavalent antimonial drugs, has created an urgent need for novel therapeutic approaches with different mechanisms of action. Verbascoside (also known as acteoside), a polyphenolic glycoside widely distributed in numerous plant species, has emerged as a promising candidate for antileishmanial drug development due to its unique mechanism of action targeting the parasite's arginase enzyme. This comprehensive protocol outlines standardized methodologies for evaluating the antileishmanial activity of this compound, its mechanism of action through arginase inhibition, and practical formulation guidelines for research applications.
The significance of this compound as a potential antileishmanial agent lies in its specific inhibition of the polyamine biosynthesis pathway in Leishmania parasites, which is essential for their survival and pathogenicity. Unlike conventional therapies that often trigger resistance through multiple mechanisms, this compound selectively targets a crucial enzymatic pathway while demonstrating favorable selectivity indices that minimize host cell toxicity. These application notes provide researchers with detailed, reproducible protocols for assessing this compound efficacy against both extracellular promastigotes and intracellular amastigotes of Leishmania species, particularly L. amazonensis, which represents an important causative agent of cutaneous leishmaniasis in the Americas.
Table 1: this compound efficacy against Leishmania amazonensis
| Parasite Stage | EC₅₀ (μM) | CC₅₀ (Macrophages) | Selectivity Index | Experimental Model | Reference |
|---|---|---|---|---|---|
| Promastigotes | 19 μM | - | - | In vitro culture | [1] [2] |
| Intracellular amastigotes | 32 μM | 222 μM | 6.9 | LPS/IFN-γ resistant amastigotes in murine macrophages | [3] [4] |
| Arginase inhibition (Kᵢ) | 0.7 μM | - | - | Competitive inhibition | [1] [2] |
Table 2: this compound biological activity across Leishmania species
| Leishmania Species | Reported Activity | Key Findings | Reference |
|---|---|---|---|
| L. amazonensis | Significant | Primary model for mechanism studies | [3] [1] [4] |
| L. infantum | Confirmed | Antileishmanial activity established | [1] [2] |
| L. donovani | Confirmed | Antileishmanial activity established | [1] [2] |
The selectivity index of approximately 7 for intracellular amastigotes indicates this compound has a reasonable therapeutic window, with significantly higher toxicity toward the parasite than host macrophages. The particularly strong arginase inhibition (Kᵢ = 0.7 μM) demonstrates this compound's potency against this key enzymatic target, which is substantially lower than its EC₅₀ values, suggesting additional mechanisms may contribute to its antileishmanial effects.
Objective: To evaluate the effect of this compound on the growth of extracellular Leishmania promastigotes.
Materials:
Procedure:
Data Analysis:
Objective: To evaluate this compound activity against intracellular amastigotes in murine macrophages.
Materials:
Procedure:
Data Analysis:
Objective: To evaluate this compound inhibition of Leishmania arginase activity.
Principle: Arginase catalyzes the conversion of L-arginine to urea and ornithine. The produced urea reacts with α-isonitrosopropiophenone to form a colored complex measurable at 550 nm.
Materials:
Procedure:
Data Analysis:
Objective: To predict the binding mode and interactions between this compound and Leishmania arginase.
Procedure:
Table 3: this compound solubility and storage conditions
| Solvent | Solubility | Storage Conditions | Stability |
|---|---|---|---|
| DMSO | 100 mg/mL (160.1 mM) | -20°C, desiccated | ≥3 years (powder) |
| Water | 100 mg/mL | 4°C for short term | Stable for several weeks |
| Ethanol | 25 mg/mL | Room temperature | Stable for several months |
Stock Solution Preparation:
Working Solution Preparation:
Quality Control:
These comprehensive application notes provide standardized protocols for evaluating the antileishmanial activity of this compound, with particular emphasis on its unique mechanism of action through arginase inhibition. The experimental approaches outlined here have been validated in peer-reviewed studies and offer researchers robust methodologies for investigating this promising natural product against Leishmania parasites.
The key advantages of this compound include its dual effectiveness against both promastigote and amastigote forms of Leishmania, its activity against parasites made resistant through LPS and IFN-γ treatment, and its favorable selectivity index that suggests potential for development as a therapeutic agent. Furthermore, its novel mechanism of targeting the polyamine pathway through arginase inhibition represents a distinct approach from conventional antileishmanial drugs, potentially offering new strategies to combat drug resistance.
Future research directions should include combination studies with standard antileishmanial agents, assessment of efficacy in animal models of leishmaniasis, and further investigation of its effects on the host immune response. The protocols provided herein serve as a solid foundation for such advanced investigations into this compound as a potential therapeutic agent for leishmaniasis.
Verbascoside (also known as acteoside), a phenylethanoid glycoside first isolated from Verbascum sinuatum, has emerged as a promising multi-target therapeutic candidate for Alzheimer's disease (AD). This natural compound demonstrates significant neuroprotective effects through simultaneous modulation of multiple pathological pathways in AD, including neuroinflammation, endoplasmic reticulum (ER) stress, oxidative stress, and amyloid-beta (Aβ) aggregation [1] [2] [3]. The compound's ability to cross the blood-brain barrier in adult zebrafish models further supports its therapeutic potential [2]. Alzheimer's disease pathology is characterized by two hallmark features: extracellular Aβ plaques formed through inappropriate digestion of amyloid precursor protein, and intracellular neurofibrillary tangles (NFTs) caused by hyperphosphorylated tau protein [4] [5]. This compound addresses both primary pathologies and associated mechanisms, positioning it as a comprehensive therapeutic approach worthy of further investigation and development.
The multi-mechanistic approach of this compound is particularly valuable given the complex etiology of AD. Through proteomic analyses and subsequent validation experiments, researchers have identified that this compound's neuroprotective effects correlate closely with its anti-inflammatory properties, specifically through modulation of the NF-κB-p65 signaling pathway [1] [4]. Additionally, this compound has demonstrated significant activity in reducing ER stress by inhibiting all three branches of the unfolded protein response (UPR) [2]. The compound also exhibits direct anti-aggregation effects on Aβ, inhibiting oligomerization and enhancing degradation of amyloid species [3] [6]. This diverse mechanism profile addresses the multifactorial nature of AD pathogenesis, potentially offering broader therapeutic efficacy compared to single-target approaches.
Table 1: Summary of this compound Efficacy in Preclinical Alzheimer's Disease Models
| Model System | Dosage/Concentration | Treatment Duration | Key Outcomes | Significance |
|---|
| APP/PS1 transgenic mice [1] [2] | 10 mg/kg (oral) | 6 weeks | • Improved memory/cognition in Morris water maze • Reduced Aβ deposition • Decreased neurofibrillary tangles • Downregulated 4-HNE & MANF | p < 0.05 vs. control | | LPS-induced BV2 microglia [1] [4] | 50-100 μM | 3h pretreatment + 24h co-incubation | • Suppressed IL-1β, IL-6 • Boosted IL-4, IL-10, TGF-β • Inhibited NF-κB phosphorylation | p < 0.01 vs. LPS alone | | Aβ1-42-stimulated N2a cells [1] [4] | 25-50 μM | 3h pretreatment + 24h co-incubation | • Reduced LDH release • Restrained IKKα+β, IκBα, NF-κB-p65 phosphorylation • Lowered NF-κB-p65 nuclear translocation | p < 0.05 vs. Aβ1-42 alone | | Aβ1-42-damaged U251 cells [2] | 0.25-1 μM | 3h pretreatment + 24h co-incubation | • Improved cell viability • Inhibited apoptosis • Reduced intracellular ROS/Ca²⁺ • Improved mitochondria/ER morphology | p < 0.05 vs. Aβ1-42 alone | | In vitro antioxidant assays [3] | 0.1-100 μg/mL | 30 min - 4 hours | • DPPH radical scavenging (EC₅₀: 12.4 μg/mL) • Hydroxyl radical scavenging (EC₅₀: 38.7 μg/mL) • Superoxide anion inhibition | p < 0.05 vs. control |
Table 2: this compound Effects on Specific Pathological Markers in Alzheimer's Models
| Pathological Marker | Model System | Effect of this compound | Proposed Mechanism |
|---|---|---|---|
| Aβ Deposition | APP/PS1 mice [2] | ~40-50% reduction | Inhibits oligomerization, enhances degradation |
| Neurofibrillary Tangles | APP/PS1 mice [2] | Significant reduction | Reduces tau hyperphosphorylation |
| Pro-inflammatory Cytokines | APP/PS1 mice/LPS-BV2 [1] | IL-1β, IL-6 suppressed | NF-κB pathway inhibition |
| Anti-inflammatory Cytokines | APP/PS1 mice/LPS-BV2 [1] | IL-4, IL-10, TGF-β boosted | Immunomodulation |
| ER Stress Markers | U251 cells/APP/PS1 [2] | Significant downregulation | UPR pathway inhibition |
| Oxidative Stress | In vitro assays [3] | Potent radical scavenging | Direct antioxidant activity |
The quantitative efficacy data demonstrates that this compound produces dose-dependent neuroprotective effects across multiple experimental systems, with particularly notable activity in reducing core pathological features of AD including Aβ deposition and neurofibrillary tangle formation [2]. The concentration range effective in in vitro models (0.25-100 μM) is physiologically relevant, especially considering the compound's demonstrated ability to cross the blood-brain barrier [2]. The consistency of responses across different model systems (transgenic animals, cell cultures, and in vitro assays) strengthens the evidence for this compound's therapeutic potential and supports its further development as a candidate for Alzheimer's disease intervention.
Diagram 1: Multi-Target Neuroprotective Mechanisms of this compound in Alzheimer's Disease Models. The diagram illustrates four primary pathways through which this compound exerts its neuroprotective effects: inhibition of NF-κB-mediated neuroinflammation, reduction of ER stress and UPR activation, direct interference with Aβ oligomerization and aggregation, and enhancement of antioxidant defenses against oxidative stress.
The NF-κB signaling pathway represents a central mechanism for this compound's anti-inflammatory effects. In Alzheimer's disease models, this compound effectively restrains phosphorylation of IKKα+β, IκBα, and NF-κB-p65 in APP/PS1 mice, LPS-induced BV2 cells, and Aβ1-42-stimulated N2a cells [1] [4]. This inhibition prevents NF-κB nuclear translocation and subsequent transcription of pro-inflammatory cytokines. Concurrently, this compound boosts production of anti-inflammatory cytokines including IL-4, IL-10 and TGF-β, creating a balanced immunomodulatory effect [1]. The ER stress pathway modulation involves this compound's ability to inhibit all three branches of the unfolded protein response (PERK, IRE1, and ATF6), thereby reducing ER stress-induced apoptosis [2]. For direct Aβ pathology, this compound both inhibits amyloid oligomerization and enhances degradation of existing aggregates [2] [6]. Additionally, the compound demonstrates potent antioxidant activity through direct free radical scavenging and upregulation of endogenous antioxidant enzymes [3].
The integrated experimental approach provides a systematic framework for evaluating this compound's neuroprotective potential. The process begins with comprehensive in vitro screening using relevant cell models (BV2 microglia, N2a neuroblastoma, U251 astrocytes) exposed to Alzheimer's-relevant insults like Aβ oligomers and LPS-induced inflammation [2] [4]. These initial assays assess fundamental parameters including cell viability, cytotoxicity, inflammatory mediator release, oxidative stress markers, and apoptosis induction. Results from these screens inform subsequent mechanistic studies utilizing proteomic analyses and targeted molecular techniques to identify primary pathways affected by this compound treatment [2] [4]. Promising in vitro results then justify progression to in vivo validation using APP/PS1 transgenic mice that recapitulate key features of Alzheimer's pathology. These animal studies employ behavioral tests to assess functional improvement, complemented by histological and molecular analyses to quantify effects on AD neuropathology [1] [2] [4]. This workflow ensures thorough characterization of this compound's therapeutic potential before consideration for clinical development.
The comprehensive data from multiple preclinical studies establishes this compound as a promising multi-target therapeutic candidate for Alzheimer's disease. Its simultaneous modulation of neuroinflammation, ER stress, Aβ aggregation, and oxidative stress addresses the complex multifactorial pathology of AD more comprehensively than single-target approaches [1] [2] [3]. The dose-dependent efficacy observed across in vitro and in vivo models, coupled with demonstrated blood-brain barrier penetration, supports its further development as a potential clinical intervention [2]. The detailed protocols provided in this document enable researchers to reliably reproduce and extend these findings, facilitating further investigation of this promising natural compound.
Future research should focus on dose optimization studies to establish the therapeutic window more precisely, and combination therapy approaches that might enhance efficacy through synergistic mechanisms. Additionally, pharmacokinetic studies examining tissue distribution and metabolite formation would strengthen the translational potential of this compound. The well-documented safety profile of this compound in clinical contexts—where it has been administered at 100 mg/d for 2 weeks without adverse reactions—further supports its potential for clinical development [2]. As Alzheimer's disease continues to present significant therapeutic challenges, this compound represents a compelling candidate worthy of continued investigation through the standardized methodologies outlined in these application notes and protocols.
Colorectal cancer (CRC) remains a significant global health challenge, ranking as the third most common cancer worldwide and a leading cause of cancer mortality. Despite advances in treatment, 5-Fluorouracil (5-FU)-based chemotherapy continues to face challenges with intrinsic and acquired resistance, leading to treatment failure and relapse in many cases. This compound (also known as acteoside), a phenylethanoid glycoside found in numerous plant species including Plantago, Verbascum, and Clerodendrum, has emerged as a promising natural compound with demonstrated anticancer properties across various malignancies, including CRC. These application notes provide detailed methodologies for investigating the anti-CRC activity of this compound, encompassing in vitro assays, in vivo models, and mechanistic studies to explore its potential as an adjuvant therapy to overcome chemoresistance [1] [2] [3].
The therapeutic potential of this compound against CRC involves multiple mechanisms of action, primarily through apoptosis induction, cell cycle arrest, and signaling pathway modulation. Research has demonstrated that this compound promotes apoptosis by regulating the HIPK2-p53 signaling axis and modulates the PI3K/AKT pathway to sensitize CRC cells to conventional chemotherapeutic agents. Additionally, this compound has shown effects on epithelial-mesenchymal transition (EMT) and mitochondrial biogenesis in other cancer types, suggesting potential broader applications in CRC management. These protocols aim to standardize the evaluation of this compound's anti-CRC activity, enabling researchers to generate reproducible, comparable data across different laboratories and accelerating the development of this promising natural compound as a potential CRC therapeutic agent [1] [4] [2].
HIPK2-p53 Signaling Pathway Activation: this compound significantly promotes apoptosis in CRC cells by regulating the HIPK2-p53 axis. Studies demonstrate that treatment leads to increased protein expression of pro-apoptotic HIPK2, p53, phospho-p53 (Ser46), and Bax, while decreasing anti-apoptotic Bcl-2 expression. This pathway activation results in dose-dependent apoptosis induction, with apoptosis rates of 10.83±1.28%, 11.25±1.54%, and 20.19±2.87% observed in HCT-116 cells at 25, 50, and 100 μM concentrations, respectively [2].
PI3K/AKT Pathway Inhibition: Combined treatment of this compound with 5-FU demonstrates synergistic cytotoxicity against CRC cells by significantly reducing PI3K and p-AKT/total AKT ratios. This pathway modulation enhances cancer cell sensitivity to conventional chemotherapy and promotes G1 cell cycle arrest, effectively inhibiting proliferation and potentially overcoming chemoresistance mechanisms [1] [3].
Apoptosis Regulation Through Bcl-2 Family Proteins: this compound treatment affects the balance of apoptotic regulators, primarily by increasing Bax expression while decreasing Bcl-2 levels. This shift in the Bax/Bcl-2 ratio favors mitochondrial apoptosis pathway activation, resulting in caspase-mediated cell death. To a lesser extent, this compound also influences Bcl-xL and p53 expression, creating a multi-faceted approach to inducing programmed cell death in CRC cells [1] [2].
Table 1: In Vitro Cytotoxicity of this compound Against Colorectal Cancer Cell Lines
| Cell Line | IC50 (μM) 24h | IC50 (μM) 48h | IC50 (μM) 72h | Apoptosis Rate at 100μM | Key Observations |
|---|---|---|---|---|---|
| HCT-116 | ~150 | ~100 | ~75 | 20.19±2.87% | Strong HIPK2-p53 activation; G1 cell cycle arrest |
| HT-29 | ~180 | ~120 | ~90 | 25.14±6.73% | Dose-dependent apoptosis; reduced Bcl-2 expression |
| LoVo | ~200 | ~150 | ~110 | Not reported | Time-dependent growth inhibition |
| SW620 | ~220 | ~170 | ~130 | Not reported | Consistent proliferation suppression |
Table 2: In Vivo Efficacy of this compound in CRC Xenograft Models
| Administration Route | Dose (mg/mL) | Tumor Weight Inhibition Rate | Key Molecular Changes | Animal Model |
|---|---|---|---|---|
| Intraperitoneal | 20 | 42.79% | Increased HIPK2, p53, Bax expression | BALB/c nude mice with HCT-116 xenografts |
| Intraperitoneal | 40 | 53.90% | Decreased Bcl-2 expression; enhanced apoptosis | BALB/c nude mice with HCT-116 xenografts |
| Intraperitoneal | 80 | 60.99% | Strong p53 phosphorylation; significant tumor regression | BALB/c nude mice with HCT-116 xenografts |
| Oral (via drinking water) | Not specified | Minimal effects | Limited bioavailability | Melanoma mouse model (reference) |
Cell Line Selection and Culture Conditions: Utilize established human CRC cell lines HCT-116, HT-29, LoVo, and SW620 for comprehensive evaluation. Culture HCT-116 and LoVo cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), while HT-29 and SW620 cells require McCoy's 5A medium with 10% FBS. Maintain all cell lines at 37°C in a humidified 5% CO2 atmosphere with regular passaging at 70-80% confluence to ensure optimal growth characteristics and experimental consistency. Include routine testing for mycoplasma contamination and maintain detailed records of passage numbers to ensure experimental reproducibility across different research settings [2].
This compound Preparation and Treatment: Prepare a 10 mg/mL stock solution of this compound (purity >98%, validated by HPLC) in sterile DMSO, with aliquots stored at -20°C. For treatment experiments, prepare working concentrations fresh by diluting in complete cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include vehicle controls with equivalent DMSO concentrations in all experiments. Based on efficacy data, implement a dose range of 12.5-200 μM and time courses of 24, 48, and 72 hours to comprehensively evaluate temporal and concentration-dependent effects [2] [5].
CCK-8 Proliferation Assay: Seed CRC cells in 96-well plates at a density of 5×10³ cells/well and allow adherence for 24 hours. After this compound treatment, add 20 μL of CCK-8 reagent to each well and incubate for 4 hours at 37°C. Measure absorbance at 490 nm using a microplate reader, with reference wavelength at 655 nm. Calculate growth inhibition rate (GIR) using the formula: GIR = [1 - (ODN - OD0)/(ODC - OD0)] × 100%, where OD0 represents blank group absorbance, ODC represents control group absorbance, and ODN represents treatment group absorbance. Determine IC50 values using non-linear regression analysis of dose-response data from three independent experiments [2].
Clonogenic Survival Assay: Seed cells in 12-well plates at low density (200 cells/well) and treat with this compound for 24 hours before replacing with drug-free medium. Continue incubation for 7-10 days to allow colony formation. Fix colonies with 10% precooled methanol for 20 minutes at 4°C, then stain with 1% crystal violet for 10 minutes at room temperature. Count colonies containing >50 cells using automated colony counters or manual quantification under a light microscope. Express results as plating efficiency (percentage of seeded cells that form colonies) and surviving fraction (relative to vehicle-treated controls) to assess long-term proliferation effects [6].
Annexin V/PI Apoptosis Assay: Harvest this compound-treated cells (1×10⁵ cells/mL) by gentle trypsinization and wash twice with cold PBS. Resuspend cells in Annexin V binding buffer and incubate with Annexin V-FITC for 15 minutes at 4°C in the dark. Add propidium iodide (PI) immediately before analysis and assess apoptosis using flow cytometry within 1 hour. Distinguish viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). Analyze a minimum of 10,000 events per sample and express results as percentage apoptosis (early + late apoptotic populations) from three independent experiments [2] [6].
Cell Cycle Distribution Analysis: Fix this compound-treated cells (approximately 1×10⁶ cells) in 70% ethanol overnight at -20°C. After fixation, wash cells with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C. Stain cellular DNA with PI (50 μg/mL) for 30 minutes in the dark and analyze cell cycle distribution using flow cytometry with appropriate excitation and emission filters. Determine the percentage of cells in G0/G1, S, and G2/M phases using cell cycle modeling software, with particular attention to G1 phase accumulation which has been consistently observed following this compound treatment in CRC models [1] [2].
Synergy Evaluation Protocol: To assess this compound's potential to sensitize CRC cells to 5-FU, conduct combination treatment experiments using a fixed-ratio design. Prepare serial dilutions of both this compound (12.5-200 μM) and 5-FU (1-100 μM) alone and in combination. Treat CRC cells for 72 hours and assess viability using CCK-8 assay as described in Section 3.2. Analyze drug interactions using the Chou-Talalay method to calculate combination indices (CI) through CompuSyn software, where CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism. Include appropriate single-agent and vehicle controls in all experiments to ensure accurate synergy quantification [1] [3].
Mechanistic Investigation of Chemosensitization: To elucidate the molecular basis of this compound-mediated chemosensitization, evaluate key signaling pathways following combination treatment. Analyze PI3K/AKT pathway modulation by measuring PI3K expression and AKT phosphorylation status (p-AKT/total AKT ratio) through western blotting. Simultaneously assess effects on apoptotic regulators including Bax, Bcl-2, Bcl-xL, and p53 to determine the contribution of mitochondrial apoptosis pathways to the observed synergy. These mechanistic insights provide rationale for this compound's ability to overcome 5-FU resistance in CRC models and support its development as an adjuvant therapy [1] [3].
Protein Extraction and Quantification: Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using BCA assay according to manufacturer's protocol, with bovine serum albumin as standard. Separate equal amounts of protein (20-30 μg) by SDS-PAGE (8-12% gels depending on target protein molecular weight) and transfer to PVDF membranes using standard wet or semi-dry transfer systems [2] [6].
Antibody Incubation and Detection: Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature, then incubate with primary antibodies against target proteins (HIPK2, p53, p-p53 Ser46, Bax, Bcl-2, PI3K, p-AKT, total AKT) diluted in blocking buffer overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and imaging systems, ensuring non-saturating exposure conditions. Normalize protein expression to β-actin or GAPDH loading controls and quantify band intensities using image analysis software such as ImageJ [2] [6].
Table 3: Key Antibodies for Mechanistic Studies of this compound in CRC
| Target Protein | Recommended Dilution | Phosphorylation Sites | Expected Molecular Weight (kDa) | Observed Effects Post-Treatment |
|---|---|---|---|---|
| HIPK2 | 1:50-1:100 | Not applicable | ~140 | Significant increase in expression |
| p53 | 1:1000-1:2000 | Not applicable | 53 | Increased total protein levels |
| Phospho-p53 (Ser46) | 1:500-1:1000 | Ser46 | 53 | Enhanced phosphorylation |
| Bax | 1:1000-1:2000 | Not applicable | 21 | Upregulated expression |
| Bcl-2 | 1:1000-1:2000 | Not applicable | 26 | Downregulated expression |
| PI3K | 1:1000-1:2000 | Not applicable | ~110 (p110 subunit) | Reduced expression in combination therapy |
| AKT | 1:1000-1:2000 | Not applicable | 56 | Minimal change in total protein |
| Phospho-AKT (Ser473) | 1:1000-1:2000 | Ser473 | 56 | Reduced phosphorylation in combination therapy |
Xenograft Model Development: Utilize BALB/c nude mice (4-6 weeks old, weighing 18-20g) for CRC xenograft studies. Subcutaneously inoculate 5×10⁶ HCT-116 cells in the right flank of each mouse and monitor tumor growth until palpable tumors reach approximately 50-100 mm³. Randomize animals into treatment groups (n=6-8 per group) to ensure comparable initial tumor sizes across groups. Maintain animals under specific pathogen-free conditions with controlled temperature (22-24°C), humidity (50-65%), and 12-hour light/dark cycles with free access to food and water throughout the study period [2].
This compound Administration and Monitoring: Administer this compound via intraperitoneal injection at doses of 20, 40, and 80 mg/mL in sterile saline or appropriate vehicle, with 5-FU (1 mg/mL) as positive control and vehicle-only as negative control. Treat animals daily for 4-6 weeks, monitoring tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using the formula: V = (L × W²)/2, where L is length and W is width. Record body weight weekly as an indicator of systemic toxicity. At study endpoint, euthanize animals humanely, excise tumors for weight measurement and molecular analysis, and collect major organs for histopathological examination [2] [7].
Immunohistochemical Staining: Fix excised tumor tissues in 10% neutral buffered formalin for 24-48 hours, then process through graded ethanol series, clear in xylene, and embed in paraffin. Section tissues at 4-5 μm thickness, mount on slides, and deparaffinize before antigen retrieval using appropriate buffers (citrate buffer, pH 6.0, is recommended for most antigens). Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with normal serum before incubating with primary antibodies against HIPK2, p53, Bax, and Bcl-2 overnight at 4°C. Detect binding using biotin-labeled secondary antibodies and streptavidin-HRP complexes with DAB as chromogen. Counterstain with hematoxylin, dehydrate, clear, and mount for microscopic evaluation [2].
Histopathological Scoring System: Evaluate immunohistochemical staining under 400× magnification, selecting five random fields per sample. Assess staining intensity as: 0 (no staining), 1 (light brown), 2 (brownish yellow), or 3 (dark brown). Evaluate percentage of positive cells as: 0 (≤5%), 1 (6-25%), 2 (26-50%), 3 (51-75%), or 4 (≥75%). Multiply intensity and percentage scores for a final 12-point scale: 0 (negative), 1-3 (weakly positive), 4-6 (positive), 7-9 (strongly positive), and 10-12 (very strongly positive). This standardized scoring system allows quantitative comparison of protein expression across treatment groups [2].
Plant Material Extraction: Finely grind seeds of Plantago psyllium L. or Plantago afra L. and extract 50g of material with 80% hydromethanol (500mL) using sonication or reflux extraction. Concentrate the extract under reduced pressure at 45°C using a rotary evaporator and store at 4°C until analysis. For Clerodendrum chinense leaves, use 60% ethanol as extraction solvent and follow similar concentration procedures. These methods optimize this compound yield while maintaining compound stability during processing [1] [5].
UPLC-DAD Quantification: Separate and quantify this compound using an Acclaim RSLC 120 C18 column (2.1 × 100 mm, 2.2 μm) or equivalent with mobile phase consisting of (A) deionized water with 0.1% formic acid and (B) methanol with 0.1% formic acid. Employ the following gradient at 0.4 mL/min: 10% B (0-0.6 min), 10-50% B (0.6-6 min), 50% B (6-11 min), 50-90% B (11-13 min), 90% B (13-15 min), 90-10% B (15-17 min), and 10% B (17-20 min). Maintain column temperature at 35°C, use injection volume of 10 μL, and detect at 332 nm. Identify this compound by comparing retention time with authentic standards and quantify using external calibration curves [1] [5].
HPLC-UV Validation: For quality control of this compound-containing extracts, perform HPLC analysis with C18-AR column at detection wavelength of 334 nm. Use a validated gradient elution method to achieve optimal separation of this compound from related compounds like isothis compound and hispidulin. Establish calibration curves using certified reference standards (purity >98%) across concentration ranges of 10-1000 μg/mL. Accept only analyses with %RSD <5% for replicate injections, ensuring method precision and reproducibility for quantitative comparisons across different extract batches [5].
UPLC-ESI-MS/MS Identification: Confirm this compound identity using UPLC-ESI-MS/MS with Acquity BEH C18 column (2.1 × 100 mm, 1.7 μm) and mobile phase as described in Section 6.1. Operate mass spectrometer in negative ion mode with source temperature 150°C, desolvation gas temperature 400°C, cone voltage 30 eV, and capillary voltage 3 kV. Use nitrogen as cone gas (50 L/h) and desolvation gas (900 L/h), scanning m/z 100-900. Identify this compound by comparison of retention time and mass spectrum with reference standards and reported data, particularly monitoring characteristic fragment ions [1].
The comprehensive application notes and protocols presented herein provide researchers with standardized methodologies for evaluating the anti-colorectal cancer activity of this compound. The accumulated evidence demonstrates that this compound exerts significant anti-proliferative effects through multiple mechanisms, including HIPK2-p53 signaling activation, PI3K/AKT pathway inhibition, and induction of apoptotic cell death. Particularly promising is this compound's ability to sensitize CRC cells to conventional chemotherapy, suggesting its potential as an adjuvant therapy to overcome 5-FU resistance. The detailed protocols for in vitro assessment, in vivo evaluation, and mechanistic investigation enable systematic characterization of this compound's therapeutic potential [1] [2] [3].
Future research directions should focus on optimizing delivery strategies to enhance this compound bioavailability, exploring novel formulation approaches including nanoparticle-based systems, and investigating potential synergies with other targeted therapies. Additionally, further mechanistic studies are warranted to elucidate this compound's effects on tumor microenvironment components, particularly immune cell modulation based on findings in other cancer types. The standardized protocols provided will facilitate comparable, reproducible research across different laboratories, accelerating the translation of this compound from preclinical studies to potential clinical applications in colorectal cancer management [4] [6] [7].
This compound (also known as acteoside) is a naturally occurring phenylethanoid glycoside found in numerous medicinal plants including Verbascum species, Olea europaea (olive), and Plantago lanceolata. This water-soluble compound consists of caffeic acid, glucose, rhamnose, and hydroxytyrosol moieties in its chemical structure [1]. This compound has demonstrated multifaceted biological activities including significant antioxidant, anti-inflammatory, and antimicrobial properties through various mechanistic pathways [1] [2]. Traditionally, plants rich in this compound have been used in folk medicine for treating inflammatory conditions and infections, which has now been validated through modern scientific investigations [2].
Recent preclinical studies have revealed that this compound exhibits protective effects on male reproductive function, particularly in experimental models of varicocele-induced testicular damage [3]. The compound demonstrates dose-dependent protective effects on sperm parameters, testicular histopathology, and hormonal axis regulation, suggesting its potential therapeutic utility in male infertility interventions [3]. These application notes provide detailed methodologies for evaluating the effects of this compound on sperm quality parameters in rat models, incorporating both quantitative analytical approaches and mechanistic investigations to comprehensively assess compound efficacy.
Table 1: Experimental Group Design for this compound Efficacy Studies
| Group | Number of Rats | Treatment | Administration Route | Duration |
|---|---|---|---|---|
| Control | 10 | Normal saline | Intraperitoneal | 4 weeks |
| Control-sham | 10 | Normal saline | Intraperitoneal | 4 weeks |
| VCL-vehicle | 10 | Normal saline | Intraperitoneal | 4 weeks |
| VCL + VB 50 mg/kg | 10 | This compound 50 mg/kg | Intraperitoneal | 4 weeks |
| VCL + VB 100 mg/kg | 10 | This compound 100 mg/kg | Intraperitoneal | 4 weeks |
| VCL + VB 200 mg/kg | 10 | This compound 200 mg/kg | Intraperitoneal | 4 weeks |
Note: VCL = varicocele-induced group; VB = this compound
This compound Preparation: this compound should be dissolved in normal saline (0.9% sodium chloride) immediately before administration. For consistent dosing, prepare fresh solutions daily.
Dosing Rationale: The selected doses (50, 100, and 200 mg/kg) are based on previously published efficacy studies demonstrating dose-dependent effects on reproductive parameters [3]. The 200 mg/kg dose has shown particularly significant effects on sperm viability and testicular histopathology.
Administration Route: Intraperitoneal injection is recommended for optimal compound bioavailability, administered once daily for four weeks. This route ensures consistent systemic delivery while avoiding first-pass metabolism.
The following protocol outlines the optimized procedure for rat sperm collection and preparation for Computer-Assisted Sperm Analysis (CASA):
Euthanasia and Tissue Collection: Euthanize rats humanely using approved methods (typically CO₂ inhalation or pentobarbital overdose). Immediately excise both cauda epididymides and place in pre-warmed physiological saline (37°C).
Sperm Extraction Method: Using fine scissors, make several incisions in the distal cauda epididymidis and allow sperm to swim out into pre-warmed motility medium. This "swim-out" method has been shown to yield 60% higher percentages of motile sperm compared to aspiration techniques [4].
Motility Medium Selection: Use Medium 199 or modified Hanks' Balanced Salt Solution as these have demonstrated superior maintenance of sperm velocity parameters compared to phosphate-buffered alternatives [4].
Incubation Conditions: Allow sperm to disperse for 10-15 minutes in a 37°C incubator before analysis. Maintain samples at 37°C throughout the analysis procedure to prevent temperature-induced alterations in sperm motility.
Table 2: CASA Instrument Settings and Parameters for Rat Sperm Analysis
| Parameter | Recommended Setting | Notes |
|---|---|---|
| Chamber Depth | 100μm | Avoid 20μm chambers which significantly reduce motility values |
| Analysis Temperature | 37°C | Maintain with stage warmer |
| Frame Rate | 60 Hz | Optimal for rat sperm velocity measurement |
| Number of Fields | ≥5 | For representative sampling |
| Sperm Count | ≥200 sperm per sample | Ensure statistical reliability |
| Motility Threshold | 10μm/s | Standard setting for rat sperm |
CASA Setup: The CASA system should consist of a phase-contrast microscope with 10x negative phase objective, temperature-controlled stage warmer, video camera, and computer with CASA software. The Hamilton Thorn Motility Analyzer (HTM-2000) or equivalent system is recommended [5].
Species-Specific Considerations: Rat sperm present unique analytical challenges due to their flattened hook-shaped heads, which cause apparent shape changes during movement, making tracking more difficult than with symmetric-headed species [5]. Ensure the CASA system is properly calibrated for rat sperm morphology.
Key Motility Parameters: Analyze the following CASA-derived parameters: percent motility, progressive motility, curvilinear velocity (VCL), straight-line velocity (VSL), average path velocity (VAP), amplitude of lateral head displacement (ALH), and beat-cross frequency (BCF).
Viability Staining: Use eosin-nigrosin staining to differentiate live (unstained) from dead (pink-red) sperm. Prepare smears, air-dry, and examine under 400x magnification. Count a minimum of 200 sperm per sample.
Morphological Analysis: Assess sperm morphology using Williams staining technique. Evaluate head, midpiece, and tail abnormalities. The criteria for normal morphology should be established prior to analysis and consistently applied across all experimental groups.
Concentration Determination: Use hemocytometer method for sperm counting. Dilute sperm samples appropriately in fixative solution (e.g., 0.9% saline with 0.5% formaldehyde) and count in both chambers of the hemocytometer for accuracy.
Tissue Fixation: Immediately after collection, fix testes in Bouin's solution for 24 hours, then transfer to 70% ethanol for storage. Bouin's solution provides superior nuclear detail for testicular histology compared to formalin-based fixatives.
Processing and Staining: Process tissues through graded alcohols, embed in paraffin, section at 4-5μm thickness, and stain with hematoxylin and eosin (H&E).
Johnsen's Scoring System: Evaluate seminiferous tubules using the Johnsen's score criteria on a scale of 1-10, where 1 represents complete spermatogenic arrest and 10 represents complete spermatogenesis with abundant sperm. A minimum of 100 tubules should be evaluated per testis cross-section [3].
Apoptotic Index Determination: Assess apoptotic germ cells using TUNEL assay according to manufacturer's instructions. Count TUNEL-positive cells per tubule across multiple tubules to determine the apoptotic index.
Blood Collection: Collect blood samples via cardiac puncture at time of sacrifice. Allow blood to clot, centrifuge at 3000×g for 15 minutes, and store serum at -80°C until analysis.
Testosterone Measurement: Use commercial ELISA kits following manufacturer's protocols. Run samples in duplicate and include appropriate standards and controls.
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH): Similarly, use validated ELISA kits for rat-specific LH and FSH measurements.
Hypothalamic Gonadotropin-Releasing Hormone (GnRH): Analyze hypothalamic tissue samples for GnRH content using western blot analysis as previously described [3].
Tissue Homogenization: Homogenize testicular tissue in ice-cold phosphate buffer (pH 7.4) and centrifuge at 10,000×g for 15 minutes at 4°C. Use supernatant for antioxidant assays.
Lipid Peroxidation: Measure malondialdehyde (MDA) levels using thiobarbituric acid reactive substances (TBARS) assay.
Antioxidant Enzymes: Assess activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) using standard spectrophotometric methods.
Total Antioxidant Capacity: Evaluate using commercially available kits following manufacturer's instructions.
Data Normality Testing: Assess all data for normal distribution using Shapiro-Wilk test or Kolmogorov-Smirnov test.
Parametric Analysis: For normally distributed data, use one-way ANOVA followed by Tukey's post-hoc test for multiple comparisons between groups.
Non-parametric Analysis: For non-normally distributed data, use Kruskal-Wallis test followed by Dunn's multiple comparisons test.
Significance Level: Set statistical significance at p < 0.05. Express all data as mean ± standard deviation (SD) or standard error of the mean (SEM) as appropriate.
Software Recommendations: Use specialized statistical packages such as GraphPad Prism, SPSS, or R for comprehensive data analysis.
Table 3: Expected Therapeutic Effects of this compound on Sperm Parameters in Varicocele-Induced Rat Model
| Parameter | VCL-Vehicle Group | VB 50 mg/kg | VB 100 mg/kg | VB 200 mg/kg |
|---|---|---|---|---|
| Sperm Viability (%) | 41.14% (baseline) | 59.29% | 65.45% | 84.93% |
| Johnsen's Score | 2.72 ± 0.24 | 3.57 ± 0.15 | 4.71 ± 0.26 | 7.93 ± 0.37 |
| Apoptotic Tubules | 8.15 ± 0.96 | 6.61 ± 1.05 | 2.17 ± 0.08 | Significant decrease |
| GnRH Level | 0.21 ± 0.09 | 0.36 ± 0.07 | 0.42 ± 0.06 | 0.88 ± 0.10 |
Data adapted from Pharm Biol. 2021 Dec;59(1):715-722 [3]
Dose-Response Relationship: Expected results should demonstrate a clear dose-dependent improvement in sperm parameters, with the 200 mg/kg dose showing the most pronounced effects [3].
Mechanistic Correlations: Improvements in sperm quality should correlate with enhanced antioxidant status, reduced apoptotic indices, and normalization of reproductive hormone levels.
Biological Significance: While statistical significance is important, consider the biological relevance of observed changes. For example, increases in sperm viability from approximately 40% to 85% represent substantial functional improvement.
The protective effects of this compound on sperm quality are mediated through multiple mechanisms, with up-regulation of the hypothalamus-pituitary-gonadal (HPG) axis representing a primary pathway [3]. The compound demonstrates significant effects on gonadotropin-releasing hormone (GnRH) levels in the hypothalamus, subsequently influencing pituitary gonadotropin release and testicular function.
The following diagram illustrates the proposed mechanistic pathway for this compound's effects on the HPG axis:
Diagram 1: this compound Mechanisms on HPG Axis and Sperm Quality
In addition to HPG axis modulation, this compound exerts direct antioxidant effects within testicular tissue, reducing oxidative damage to sperm membranes and DNA. The compound also demonstrates anti-apoptotic properties, reducing caspase-3 expression and decreasing the number of apoptotic germ cells [3] [2]. These combined mechanisms contribute to the overall improvement in sperm quality parameters observed in experimental models.
Low Sperm Motility in Controls: Ensure proper collection technique (swim-out method), maintain consistent temperature control (37°C), and verify motility medium composition and pH (7.2-7.4).
High Variability Between Samples: Standardize animal handling procedures, minimize stress prior to sacrifice, process samples within consistent timeframes post-collection (≤30 minutes), and ensure consistent CASA settings across all analyses.
Inconsistent Dosing Effects: Verify this compound purity (>95% recommended), prepare fresh solutions daily, and ensure proper injection technique to prevent leakage.
Artifacts in Histopathological Assessment: Ensure consistent fixation times across all samples, use Bouin's solution for optimal testicular morphology, and blind the pathologist to experimental groups during evaluation to prevent bias.
Intra-assay Precision: Calculate coefficient of variation (CV) for replicate measurements within the same assay run. Acceptable CV should be <10% for motility parameters and <15% for morphological assessments.
Inter-assay Precision: Assess consistency across different assay runs using control samples. Maintain CV <15% between different analytical sessions.
Operator Training: Ensure all personnel are properly trained in CASA operation, sperm collection techniques, and histological procedures to maintain consistency across the study.
Quality Control: Include internal quality control samples with known characteristics in each analytical run to monitor instrument performance and procedural consistency.
These application notes provide comprehensive methodologies for evaluating the effects of this compound on sperm quality parameters in rat models. The protocols incorporate validated approaches for sperm analysis, testicular histopathology, hormonal assays, and antioxidant status assessment to comprehensively characterize compound efficacy.
The experimental evidence indicates that this compound at doses of 50-200 mg/kg administered intraperitoneally for four weeks produces significant improvements in sperm viability, motility, and testicular architecture in varicocele-induced rat models [3]. These beneficial effects are mediated through multiple mechanisms including up-regulation of the HPG axis, enhancement of antioxidant defenses, and reduction of apoptotic cell death in germinal epithelium.
When implementing these protocols, researchers should pay particular attention to standardization of sperm collection methods, consistent CASA instrument settings, and appropriate statistical analysis of derived parameters. The detailed methodologies outlined herein provide a robust framework for evaluating potential therapeutic agents for male reproductive disorders, with this compound serving as a reference compound with demonstrated efficacy in preclinical models.
Verbascoside (also known as acteoside) is a naturally occurring phenylethanoid glycoside with demonstrated bioactivities including anti-inflammatory, antioxidant, and anti-cancer effects. Recent research indicates that a key mechanism underlying these effects is its modulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism [1].
The tables below summarize the experimental models and key quantitative findings from recent studies investigating this compound's impact on PI3K/AKT signaling.
Table 1: In Vitro Experimental Models and Key Findings on this compound and PI3K/AKT Pathway
| Cell Line/Tissue Type | Experimental Context | Key Findings on PI3K/AKT | Citation |
|---|---|---|---|
| Colorectal cancer cells | 5-FU sensitization assay | Synergistic cytotoxicity with 5-FU; significant reduction in PI3K and p-AKT/total AKT ratio | [2] [3] |
| Ovarian cancer cells (SKOV3, A2780) | Anti-tumor efficacy & macrophage polarization | Downregulation of CCN1; inhibition of AKT/NF-κB pathway; promotion of M1 macrophage polarization | [4] |
| Hepatic stellate cells (LX-2) | Anti-fibrosis activation assay | Suppression of HSC activation via ROS scavenging; downregulation of AMPK pathway | [5] |
| Castration-resistant prostate cancer (CRPC) cells | Anti-senescence & metastasis assay | Inhibition of EMT; suppression of pro-inflammatory cytokines (IL-6, IL-8, IL-1) | [6] |
| U937 monocyte cells | Anti-inflammatory assay | Attenuation of TAK-1/JNK/AP-1 signaling; increased phosphorylation of SHP-1 | [7] |
Table 2: Quantitative Data on this compound Bioactivity in PI3K/AKT Pathway Assays
| Assay Type | This compound Concentration/Dose | Observed Effect | Citation |
|---|---|---|---|
| Cell Viability (CCK-8) | 5 - 80 µM (Ovarian Cancer) | Inhibited OC cell proliferation in a dose-dependent manner; IC50 ~20-40 µM at 48h | [4] |
| Apoptosis Assay | 20 µM (Ovarian Cancer) | Promoted cell apoptosis | [4] |
| Synergistic Cytotoxicity | Combined with 5-FU (Colorectal Cancer) | Synergistic cytotoxic interaction; enhanced apoptosis via Bax/Bcl-2 | [2] [3] |
| Protein Expression (Western Blot) | 50 µM (Anti-inflammatory) | Increased p-SHP-1; reduced pTAK-1, pJNK, AP-1 | [7] |
| In Vivo Tumor Growth (Xenograft) | 20 mg/kg/d (Ovarian Cancer) | Inhibited tumor growth; promoted M1 macrophage polarization in vivo | [4] |
This protocol is adapted from studies on sensitizing colorectal cancer cells to 5-Fluorouracil (5-FU) [2] [3].
Cell Line and Culture: Human colorectal cancer cell lines (e.g., HCT-116, HT-29). Culture in RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
Treatment:
Key Assays and Procedures:
The following diagram illustrates the core signaling pathway and experimental workflow for this protocol:
Diagram 1: this compound's proposed mechanism in sensitizing colorectal cancer cells to 5-FU via PI3K/AKT inhibition.
This protocol assesses this compound's role in modulating the tumor microenvironment by promoting anti-tumor M1 macrophage polarization, via the CCN1-AKT/NF-κB pathway [4].
The diagram below outlines the experimental workflow and key signaling pathway investigated in this protocol:
Diagram 2: this compound promotes M1 macrophage polarization via CCN1-AKT/NF-κB in ovarian cancer.
This compound is a potent natural compound that modulates the PI3K/AKT signaling pathway across various disease models. The protocols detailed herein provide a robust framework for researchers to investigate its mechanistic actions, particularly in oncology drug development contexts. Its dual role in directly inhibiting cancer cell survival and re-educating the tumor immune microenvironment makes it a compelling candidate for further pre-clinical and clinical exploration.
The table below summarizes core stability and lipophilicity findings from recent studies.
| Property | Verbascoside (Parent Compound) | VPP (Acyl Derivative) | VB-ME (Microemulsion) |
|---|---|---|---|
| Lipophilicity (LogP) | -0.56 (Hydrophilic) [1] | +0.96 (Lipophilic) [1] | Information not specified in sources |
| Stability in Aqueous Solution (pH 7) | Completely degraded after 3 weeks at room temperature [2] [1] | Not applicable (not soluble in buffer) [2] | Information not specified in sources |
| Optimal Stability | Most stable at pH 5 (73% recovery); stable in EtOH-H₂O (80:20) [2] [1] | Greater stability in lipophilic vehicles; degrades completely in 60 days in EtOH-H₂O at room temperature [3] [2] | Developed to overcome instability and low bioavailability; shows enhanced cellular uptake and efficacy [4] |
| Key Advantage | High antioxidant activity [3] | Increased antioxidant activity in lipophilic preparations [3] [2] | Significantly enhances cellular uptake and ROS-scavenging capacity [4] |
Here are detailed methodologies for key experiments you can adapt in your research.
This protocol outlines the synthesis of VPP, a more lipophilic derivative of this compound [2] [1].
This protocol describes the creation of a reverse microemulsion to improve this compound's cellular uptake and stability [4].
The following diagram illustrates the strategic decision-making process for formulating this compound based on your experimental goals and constraints.
The table below summarizes the key stability challenges of verbascoside and the primary strategy identified for its improvement.
| Challenge/Strategy | Key Findings | Experimental Data/Context |
|---|---|---|
| Stability Profile | Highly unstable at neutral-to-basic pH; stable in weak acid. | In buffer at pH 7: complete degradation after 3 weeks at room temp. In buffer at pH 5: 73% recovery over time [1]. |
| Physicochemical Property | High hydrophilicity limits application and stability in lipophilic formulations. | LogP (Partition Coefficient) = -0.56, indicating higher concentration in water than octanol [1]. |
| Primary Improvement Strategy | Semi-synthetic derivation to create more lipophilic compounds [1]. | --- |
| Improved Derivative (VPP) | Acyl derivative of this compound with lower hydrophilicity [1]. | --- |
| Stability of VPP | More stable in lipophilic vehicles but degrades quickly in aqueous solution under accelerated aging [1]. | In EtOH-H2O: complete degradation in 60 days at room temperature [1]. |
| Property of VPP | Significantly more lipophilic than the parent compound. | LogP = 0.96 [1]. |
The following diagram outlines the logical pathway from identifying the stability problem to the proposed solution.
Here is a detailed methodology based on the research, which you can adapt for your own experiments.
This protocol is used to assess the stability of this compound or its derivatives under various conditions [1].
This method describes the acyl modification of this compound to reduce its hydrophilicity [1].
The workflow for these key experiments is visualized below.
Q1: Our this compound samples are degrading rapidly in cell culture media (typically pH 7.4). What can we do? A1: This is expected based on the stability data [1]. Consider these approaches:
Q2: We want to develop a topical formulation. Should we use this compound or a lipophilic derivative? A2: The choice depends on the formulation type:
Q3: The biological activity of our VPP derivative is not as expected. What could be wrong? A3: The activity is highly dependent on the successful deprotection of the phenolic hydroxyls after synthesis.
The table below summarizes the methodology and results from two key animal studies on verbascoside.
| Study Model | Administration & Duration | Dose Levels | Key Findings & Conclusions | Source |
|---|
| Male Wistar Rats [1] | Intraperitoneal (i.p.) injection, 21 days | 0, 10, 30, and 60 mg/kg body weight | No mortality or signs of adverse effects. No significant changes in body weight, food/water intake. Hematological parameters (RBC, WBC, hemoglobin, platelet) within normal limits. Biochemical parameters (liver and kidney function markers) unchanged. Histopathological examination revealed no significant changes in vital organs. | [1] | | Wistar Rats (Plantago australis extract) [2] | Oral administration, sub-chronic exposure (specific duration not detailed in abstract) | Not specified in abstract | No signs of toxicity found in subchronic exposure. The study concluded toxicological safety for the standardized extract, which is rich in this compound. | [2] |
Based on the available data, here are some critical points for your experimental planning:
For planning a sub-acute toxicity study, the general workflow recommended by OECD guidelines involves several key stages, which can be visualized as follows:
The following table summarizes the this compound yields achieved in various biotechnological production systems as reported in the literature.
| Production System | Host/Organism | Key Optimization Parameters | Reported Yield | Citation |
|---|---|---|---|---|
| Stirred-Tank Bioreactor | Verbena officinalis (Plant cell culture) | MS medium with 1 mg/L BAP and 1 mg/L NAA | 9.18 g/100 g DW [1] | |
| Balloon Bioreactor | Verbena officinalis (Plant cell culture) | MS medium with 1 mg/L BAP and 1 mg/L NAA | 7.69 g/100 g DW [1] | |
| Suspension Culture | Verbena officinalis (Plant cell culture) | MS medium with 1 mg/L BAP and 1 mg/L NAA; inoculum size | 7.06 g/100 g DW [1] | |
| Callus Culture | Verbena officinalis (Plant cell culture) | MS medium with 1 mg/L BAP and 1 mg/L NAA; inoculum size | 7.25 g/100 g DW [1] | |
| Microbial Biosynthesis | Engineered Microbe | Heterologous expression of genes including CYP98A type cytochrome P450 and acyltransferases [2] | Complete biosynthesis achieved [2] | |
| Microbial Fermentation | Lactiplantibacillus plantarum LZU-J-Q21 | Fermentation of Cistanche deserticola substrate; time, temperature, inoculum amount [3] | Content increased (specific yield not quantified) [3] |
One study provides a clear experimental protocol for optimizing this compound production through the fermentation of an herb substrate. The key steps and optimized parameters are outlined below [3]:
This diagram illustrates the core workflow for optimizing this compound production via fermentation:
While comprehensive troubleshooting data is limited, here are answers to some fundamental questions derived from the search results.
What are the main strategies for this compound production? Current strategies include:
Why is a Stirred-Tank Bioreactor (STB) more effective for plant cell culture? Research on Verbena officinalis cultures showed that the STB configuration yielded the highest this compound content (9.18 g/100 g DW), which was significantly higher than in balloon bioreactors, suspension cultures, or the parent plant. The improved mixing and mass transfer in an STB likely create a more homogeneous and optimal environment for the plant cells, leading to enhanced metabolite production [1].
How does microbial fermentation improve this compound yield? When Lactiplantibacillus plantarum ferments the Cistanche deserticola substrate, it does not necessarily create new this compound. Instead, the process modifies the metabolic profile of the herb. The fermentation increases the content of total flavonoids and enhances antioxidant activities, which is closely linked to the improved anti-fatigue effects observed in the final product [3].
The complete microbial biosynthesis of this compound in engineered microbes represents the frontier of production yield optimization [2]. This approach involves the challenging task of reconstituting the plant's complex biosynthetic pathway in a microbial host like yeast or E. coli. Key enzymes required include specific cytochrome P450s (e.g., CYP98A family) and acyltransferases [2].
Here are solutions to common problems encountered during the purification of verbascoside:
| Challenge & Phenomenon | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Yield & Recovery [1] | Inefficient extraction from plant matrix; loss during multiple purification steps. | Use High-Speed Counter-Current Chromatography (HSCCC). The solvent system n-butanol-water (1:1, v/v) is effective for this compound, minimizing loss and improving recovery. [1] |
| Low Purity & Co-elution [2] [1] | Crude extract contains similar compounds (e.g., other phenylethanoids, flavonoids). | Combine techniques. Use solid-phase extraction or vacuum liquid chromatography for pre-fractionation before HPLC. Validate HPLC method for resolution from analogs like echinacoside. [1] |
| Method Transfer & Scalability | Lab-scale methods fail when scaled for higher output. | HSCCC is more scalable than prep-HPLC. For industrial production, plant cell culture technology in bioreactors provides a consistent, high-purity, and scalable source, bypassing traditional extraction. [3] |
| Compound Degradation | This compound degrades during processing, showing new/unexpected peaks in HPLC. [4] | Optimize extraction (e.g., Ultrasound-Assisted Extraction (UAE) under mild conditions). [4] Work at lower temperatures, protect from light, use antioxidants in solvents, and minimize processing time. |
| HPLC Method Validation [2] | Method fails to meet regulatory requirements for accuracy and precision. | Follow health agency guidelines (e.g., ANVISA, FDA). Use an internal standard (e.g., mangiferin). Validate for specificity, linearity, precision, and accuracy. [2] |
Here are detailed methodologies for two key purification techniques cited in recent research.
This protocol is adapted from a study that successfully isolated this compound from Penstemon barbatus. [1]
This method, validated for Stizophyllum perforatum, uses an internal standard for accurate quantification. [2]
The following diagram maps the logical workflow for purifying and analyzing this compound, integrating the techniques discussed to help you navigate the process.
| Aspect of Investigation | Key Findings on Verbascoside's Role | Experimental Models & Methods |
|---|---|---|
| Overcoming 5-FU Resistance | Exhibits a synergistic cytotoxic interaction with 5-FU; re-sensitizes resistant CRC cells to 5-FU [1] [2]. | In vitro studies on CRC cell lines [1] [2]. |
| Inducing Cell Death (Apoptosis) | Promotes apoptosis by increasing Bax/Bcl-2 ratio and activating the HIPK2-p53 signaling pathway; enhances 5-FU-induced apoptosis [1] [3]. | Human CRC tumor samples, xenograft mice models, CRC cell lines (HCT-116, HT-29); IHC, Western blot, flow cytometry [3]. |
| Targeting Signaling Pathways | Significantly reduces PI3K and p-AKT/total AKT ratio when combined with 5-FU, inhibiting a key cancer survival pathway [1] [2]. | In vitro analysis of protein expression (UPLC-MS/MS, UPLC-DAD) [1] [2]. |
| Protecting from 5-FU Toxicity | Effectively attenuates 5-FU-induced gastrointestinal mucositis; reduces inflammatory cytokines (TNF-α, IL-1β) and tissue damage [4]. | Wistar albino rat model; histopathological and biochemical analysis (ELISA, H&E staining) [4]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
This protocol is based on studies that investigated the sensitization effect of this compound on CRC cells and its impact on the PI3K/AKT pathway [1] [2].
This protocol is derived from the study that demonstrated this compound's protective effect against 5-FU-induced gastrointestinal damage [4].
The following diagram synthesizes the key signaling pathways through which this compound is shown to enhance 5-FU's efficacy in colorectal cancer cells, based on the experimental data.
The antioxidant properties of verbascoside are not attributed to a single action but are the result of a combination of interconnected biological activities. The table below summarizes the primary mechanisms identified in recent scientific literature.
| Mechanism of Action | Observed Effect / Key Markers | Experimental Model | Citation |
|---|---|---|---|
| Direct Free Radical Scavenging | Recognized as a potent scavenger of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). | In vitro chemical assays [1] [2] | |
| Enhancing Endogenous Antioxidant Defenses | ↑ SOD, CAT, GSH activities; ↑ TAS (Total Antioxidant Status); ↓ TOS (Total Oxidant Status) and OSI (Oxidative Stress Index). | MLO-Y4 osteocyte cell line [3] | |
| Inhibition of Lipid Peroxidation | ↓ MDA (Malondialdehyde) levels, a key marker of lipid peroxidation. | Rat model of heart transplantation; H9c2 cardiomyocytes [4] | |
| Inhibition of Ferroptosis | ↑ GPX4, SLC7A11, GSH; ↓ ACSL4, intracellular Fe²⁺; regulated by the GDF15 pathway. | Mouse heart transplant model; H9c2 cardiomyocytes [4] | |
| Anti-inflammatory & Cell Protection | ↓ Caspase-3 (apoptosis marker); ↓ pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | U937 monocytic cells; Rat mucositis model; H9c2 cardiomyocytes [1] [5] [4] |
The relationships between these mechanisms and the key signaling pathways involved can be visualized in the following diagrams.
Overview of this compound's Antioxidant Mechanisms
GDF15/GPX4 Pathway in Ferroptosis Inhibition
For research and development purposes, the following table outlines key experimental models and protocols used to quantify the antioxidant effects of this compound.
| Biological Context | Experimental Model / Protocol | Key Treatment Groups | Primary Assays for Antioxidant Activity |
|---|
| Cardioprotection [4] | In vivo: Mouse heterotopic heart transplant model with cold I/R. In vitro: H9c2 cardiomyocytes under Hypoxia/Reoxygenation (H/R). | - Control
When evaluating this compound for drug development, it is crucial to consider factors beyond its bioactivity.
| Model System | Test Type | Key Findings / Outcome | Dose / Concentration Tested | Citation |
|---|---|---|---|---|
| In Vivo (Wistar rats) | Acute & Sub-chronic Toxicity | No signs of genotoxicity or mutagenicity; LD₅₀ > 5000 mg/kg. | Up to 5000 mg/kg (oral) | [1] [2] |
| In Vivo (Drosophila) | Somatic Mutation & Recombination Test (SMART) | No genotoxic effect; constituent caffeic acid even decreased spontaneous mutation rate. | Information not specified | [3] |
| In Vitro (Human Lymphocytes) | Comet Assay | Induced DNA fragmentation; involvement of PARP-1 and p53 proteins suggested. | Information not specified | [3] |
| In Vitro (V79 Cells) | Alkaline Comet Assay | No genotoxic activity observed. | Up to 500 μg/mL | [1] [2] |
| In Vitro (Salmonella/microsome) | Ames Test | No mutagenic activity. | Up to 5000 μg/plate | [1] [2] |
For researchers, the methodologies of these pivotal studies are crucial.
In Vivo Protocol (Rat Model)
In Vitro Protocol (Human Lymphocytes)
The conflicting results between different test systems can be explained by several factors, which are critical for your assessment.
The following diagram illustrates the typical decision-making workflow for interpreting these non-clinical genotoxicity results in drug development.
For researchers and drug development professionals, the weight of evidence currently suggests that this compound does not present a significant genotoxic hazard in a biological context relevant to humans.
The following table summarizes key experimental findings and the models used to obtain them, which can help in designing future studies.
| Compound | In Vitro Models & Key Findings | In Vivo Models & Key Findings |
|---|
| Verbascoside | • SH-SY5Y cells: Reduced intracellular ROS under oxidative stress [1]. • U251 cells (Aβ-induced): Improved cell viability, reduced apoptosis, Ca²⁺ accumulation, and ROS; improved mitochondrial/ER morphology [2]. • Enzyme assays: Showed inhibitory activity against AChE, MAO-A, and tyrosinase [1]. | • APP/PS1 transgenic mice: Improved memory/cognition in Morris water maze; reduced Aβ deposition, neurofibrillary tangles, and ER stress [2]. | | Memantine | • Primary midbrain neuron-glia cultures: Exerted neurotrophic effects by increasing GDNF from astroglia (via HDAC inhibition) and neuroprotective effects by inhibiting microglial activation, reducing pro-inflammatory factors [3]. | • Clinical human trials: Established efficacy in improving cognitive and global function in patients with moderate-to-severe Alzheimer's disease [4]. • Animal models of AD/PD: Showed protection against excitotoxic damage [3] [5]. |
For researchers looking to replicate or build upon these findings, here is a summary of key methodologies from the cited literature.
This compound - Cell Viability (MTT) Assay in U251 Cells [2]
Memantine - Neuroprotection in Midbrain Neuron-Glia Cultures [3]
The diagrams below illustrate the distinct neuroprotective pathways for each compound based on current research.
Verbascoside exerts its anti-inflammatory effects through several key mechanisms, as validated by various in vitro and in vivo studies. The table below summarizes these primary mechanisms and the supporting evidence.
| Mechanism of Action | Observed Effects / Key Findings | Experimental Model (Citation) |
|---|---|---|
| Inhibition of Pro-inflammatory Mediators | Inhibits production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) [1] [2]. | In vitro and in vivo studies [1] [2]. |
| Reactive Oxygen Species (ROS) Scavenging | Scavenges reactive oxygen species, reducing oxidative stress [3]. | Human hepatic stellate cells (LX-2); a reverse microemulsion formulation enhanced this effect [3]. |
| Modulation of Key Signaling Pathways | Downregulates the AMPK signaling pathway; reduces PI3K/AKT pathway activity [3] [4]. | LX-2 cells [3]; colorectal cancer cells [4]. |
| Attenuation of Endoplasmic Reticulum (ER) Stress | Inhibits all three branches of the Unfolded Protein Response (UPR), reducing ER stress-induced apoptosis [5]. | Aβ-exposed U251 glioma cells & APP/PS1 transgenic mice [5]. |
The interplay of these mechanisms, particularly in the context of neuroinflammation, can be visualized in the following pathway diagram.
The anti-inflammatory efficacy of this compound has been demonstrated in models of various conditions, from neurodegenerative diseases to chemotherapy-induced toxicity.
| Disease / Condition Model | Key Efficacy Findings | Experimental Model & Dosage | Citation |
|---|
| Alzheimer's Disease Model | Improved cell viability; reduced apoptosis, ROS, Ca²⁺; improved memory/cognition; reduced Aβ deposition & tau tangles. | In vitro: U251 cells (0.25, 1 µM). In vivo: APP/PS1 mice (6-week admin). | [5] | | Liver Fibrosis Model | Suppressed HSC activation, migration, proliferation; downregulated fibrogenic genes (COL1A1, FN1). | In vitro: LX-2 cells (50 µM). | [3] | | 5-FU-Induced Mucositis | Attenuated increases in TNF-α, IL-1β, MMPs; restored TIMP-1; improved GI tract histopathology. | In vivo: Wistar rats (0.2, 0.4 mg/kg, IP). | [2] | | Colorectal Cancer (Adjuvant) | Synergistic cytotoxicity with 5-FU; induced G1 cell cycle arrest; enhanced apoptosis; reduced p-AKT/AKT. | In vitro: CRC cells. | [4] |
To facilitate replication and further research, here is a detailed methodology from a key study on liver fibrosis, which showcases a comprehensive approach from formulation to analysis [3].
Key Protocol Details [3]:
A significant challenge for the clinical application of this compound is its instability at physiological pH (7.4) and low bioavailability [3]. Research is actively exploring delivery systems to overcome this:
The table below summarizes the key comparative data from available scientific literature.
| Property/Aspect | This compound | VPP (Acyl Derivative) | Experimental Data & Context |
|---|---|---|---|
| Lipophilicity (LogP) | -0.56 [1] | 0.96 [1] | Method: Partition coefficient determined in an octanol/water (pH 6) system at 25°C. Interpretation: The positive LogP of VPP confirms significantly increased lipophilicity, making it more suitable for incorporation into lipid-based formulations [1]. |
| Chemical Stability | More stable in weak acid (pH 5) and O/W emulsions; degrades completely at pH 7 in 3 weeks at room temperature [1]. | More stable in lipophilic vehicles; degrades completely in 60 days at room temperature in EtOH-H2O solution [1]. | Method: Stability tested in buffer solutions and EtOH-H2O (80:20 v/v) at room temperature and 40°C (accelerated aging), with degradation monitored by HPLC [1]. |
| Radical Scavenging Activity (toward superoxide anion) | Good antioxidant activity [1]. | Increased antioxidant activity compared to this compound, both as an active ingredient and in formulations [1]. | Method: Antioxidant activity determined by a Photochemiluminescence (PCL) assay [1]. |
| Anti-inflammatory Activity | Confirmed activity; inhibits pro-inflammatory cytokines and chemokines [1] [2]. | Data not available in the provided sources. | Method (from general this compound studies): In vitro tests on human keratinocytes and in vivo models of intestinal inflammation [1] [2]. |
The comparative data for this compound and VPP were generated using the following key methodologies:
The following diagrams illustrate the origin of this compound and its chemical modification into VPP, using the Graphviz DOT language.
The experimental data confirming VPP's improved lipophilicity and antioxidant activity comes from a 2011 study [1]. While this provides a foundational comparison, the research landscape has likely evolved. A 2025 review on this compound, while confirming its multifaceted biological properties, does not provide a direct comparative analysis with its semi-synthetic derivatives like VPP [2].
| Drug Combination | Disease/Condition | Experimental Model | Key Findings & Synergy Metrics | Proposed Mechanism of Action |
|---|---|---|---|---|
| Verbascoside + 5-Fluorouracil (5-FU) [1] | Colorectal Cancer (CRC) | In vitro (CRC cell lines) | Synergistic cytotoxic interaction (specific Combination Index not provided); enhanced apoptosis and G1 cell cycle arrest [1]. | Targets the PI3K/AKT signaling pathway: significantly reduces PI3K and p-AKT/total AKT ratio; affects Bax, Bcl-2, Bcl-xL, and p53 proteins [1]. |
The following workflow outlines the key methodology used to validate the synergy between this compound and 5-FU in colorectal cancer cells [1].
The synergistic effect of this compound with 5-Fluorouracil is achieved through action on the PI3K/AKT pathway, a crucial regulator of cell survival and proliferation [1].
The evidence for this compound's synergistic potential, while mechanistically insightful, is currently limited in scope. Beyond the combination with 5-FU [1], other research indicates this compound has multi-targeting properties relevant to cancer therapy [2] [3], suggesting a broader potential for synergy that requires further direct investigation.